1-Dodecanol-d26
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38086-03-2 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
212.49 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosadeuterio-12-deuteriooxydodecane |
InChI |
InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D |
InChI Key |
LQZZUXJYWNFBMV-XVPUMJERSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H] |
Canonical SMILES |
CCCCCCCCCCCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Dodecanol-d26: Physical Properties and Spectral Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties and spectral data for the deuterated long-chain alcohol, 1-dodecanol-d26. Given the limited availability of specific experimental data for the fully deuterated (d26) isotopologue, this guide leverages data from the closely related 1-dodecanol-d25 and the non-deuterated 1-dodecanol for comparative analysis. This information is crucial for researchers utilizing deuterated compounds in metabolic studies, as internal standards, or in neutron scattering experiments.
Core Physical and Chemical Properties
The introduction of deuterium atoms into a molecule results in a slight increase in molecular weight and can subtly influence physical properties such as density, boiling point, and melting point. The following tables summarize the available quantitative data for 1-dodecanol and its deuterated analogues.
Table 1: General Properties
| Property | 1-Dodecanol | 1-Dodecanol-d25 | This compound |
| Molecular Formula | C₁₂H₂₆O | C₁₂HD₂₅O | C₁₂D₂₆O |
| Molecular Weight | 186.34 g/mol | 211.49 g/mol [1] | 212.49 g/mol |
| CAS Number | 112-53-8 | 160776-83-0[1] | 38086-03-2 |
Table 2: Physicochemical Properties
| Property | 1-Dodecanol | 1-Dodecanol-d25 |
| Appearance | Colorless solid or liquid[2] | Solid[1] |
| Melting Point | 22-26 °C[1][2] | 22-26 °C[1] |
| Boiling Point | 260-262 °C[1][3] | 260-262 °C[1] |
| Density | 0.833 g/mL at 25 °C[3] | 0.931 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.442[3] | 1.437[1] |
| Isotopic Purity | N/A | 98 atom % D[1] |
Spectral Data and Analysis
Spectral analysis is essential for confirming the identity and purity of this compound. The following sections provide expected spectral characteristics and data for the non-deuterated analogue for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a fully deuterated compound like this compound, the proton NMR spectrum is expected to be silent, with the exception of a residual solvent peak and a small peak corresponding to the non-deuterated hydroxyl proton (-OH), if present. For 1-dodecanol-d25, a singlet corresponding to the single remaining proton on the alkyl chain would be observed.
-
²H NMR (Deuterium NMR): This is the most informative NMR technique for this compound. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR. The spectrum would show signals corresponding to the various deuterated methylene (-CD₂-) groups and the terminal methyl (-CD₃) group.
-
¹³C NMR: The ¹³C NMR spectrum of this compound will show signals for each of the 12 carbon atoms. The coupling between carbon and deuterium (C-D coupling) will result in multiplets for each carbon signal, with the multiplicity determined by the number of attached deuterium atoms (a triplet for -CD₂- and a septet for -CD₃-).
Table 3: Comparative ¹H NMR Data for 1-Dodecanol
| Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ | ~0.88 | Triplet |
| -(CH₂)₉- | ~1.26 | Multiplet |
| -CH₂-CH₂OH | ~1.57 | Quintet |
| -CH₂OH | ~3.64 | Triplet |
| -OH | Variable | Singlet (broad) |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound. The molecular ion peak ([M]⁺) will be observed at m/z corresponding to the molecular weight of the deuterated compound.
-
Expected Molecular Ion Peak ([M]⁺): For C₁₂D₂₆O, the expected monoisotopic mass is approximately 212.36 Da.
-
Fragmentation Pattern: The fragmentation pattern will be similar to that of 1-dodecanol, with characteristic losses of water (D₂O) and alkyl fragments. However, the fragment ions will have masses corresponding to their deuterated composition. For example, the loss of a deuterated methyl radical (•CD₃) would result in a fragment at [M-18]⁺.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorptions for C-D bonds, which are shifted to lower wavenumbers compared to C-H bonds.
-
C-D Stretching: The C-D stretching vibrations are typically observed in the range of 2100-2250 cm⁻¹. This is a significant shift from the C-H stretching region (2850-3000 cm⁻¹).
-
O-H/O-D Stretching: The O-H stretching band, if present from the non-deuterated hydroxyl group, appears as a broad absorption around 3200-3600 cm⁻¹. If the hydroxyl group is deuterated (O-D), this band will shift to approximately 2400-2700 cm⁻¹.
-
Other Vibrations: C-O stretching and CH₂/CD₂ bending and rocking vibrations will also be present in the fingerprint region.
Table 4: Key IR Absorption Bands for 1-Dodecanol
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H | 3200-3600 (broad) | Stretching |
| C-H (sp³) | 2850-2960 | Stretching |
| C-O | 1050-1150 | Stretching |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of deuterated long-chain alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H, ²H, and ¹³C NMR spectra to confirm the structure and isotopic labeling of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H and ¹³C NMR, the instrument is locked onto the deuterium signal of the solvent. For ²H NMR, the lock is turned off.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. The number of scans can be minimal due to the expected absence of proton signals from the alkyl chain.
-
²H NMR: Tune the probe to the deuterium frequency. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shift axis should be referenced relative to a known standard.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required to obtain a good signal-to-noise ratio.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the isotopic enrichment of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation:
-
Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire a full scan mass spectrum over a relevant m/z range to observe the molecular ion peak.
-
If fragmentation analysis is desired, perform tandem mass spectrometry (MS/MS) on the molecular ion.
-
Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational modes of this compound, particularly the C-D stretching frequencies.
Methodology:
-
Sample Preparation:
-
As this compound is a solid at room temperature, it can be analyzed as a thin film or a KBr pellet.
-
Thin Film: Melt a small amount of the sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a transparent pellet.
-
-
Instrumentation:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
References
An In-depth Technical Guide to the Synthesis and Isotopic Purity of 1-Dodecanol-d26
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 1-dodecanol-d26, a perdeuterated long-chain fatty alcohol. The information contained herein is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the preparation and characterization of such isotopically labeled compounds. This document outlines a viable synthetic route, detailed experimental protocols, and modern analytical techniques for the determination of isotopic purity.
Introduction
Deuterium-labeled compounds, such as this compound, are of significant interest in various scientific disciplines, including medicinal chemistry, pharmacology, and metabolic research. The substitution of hydrogen with deuterium can alter the pharmacokinetic properties of a molecule by attenuating its metabolic breakdown, a phenomenon known as the kinetic isotope effect. This can lead to improved drug efficacy, reduced toxicity, and a more favorable dosing regimen. 1-Dodecanol, a 12-carbon fatty alcohol, and its deuterated isotopologues serve as valuable building blocks in the synthesis of more complex deuterated molecules and as internal standards in analytical studies. The synthesis of perdeuterated 1-dodecanol (this compound), where all 26 hydrogen atoms are replaced by deuterium, presents a significant synthetic challenge and requires rigorous analytical characterization to ensure high isotopic enrichment.
Synthesis of this compound
The most direct and feasible synthetic strategy for the preparation of this compound involves the reduction of a perdeuterated carboxylic acid precursor, namely dodecanoic acid-d25 (lauric acid-d25). This approach ensures the incorporation of deuterium atoms along the entire alkyl chain. The final deuterium atom on the hydroxyl group is introduced during the reduction or work-up step using a deuterated reagent.
A plausible and effective method for this transformation is the reduction of the carboxylic acid with a powerful deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄).
Proposed Synthetic Pathway
The synthesis can be envisioned in two main stages: the acquisition or preparation of perdeuterated dodecanoic acid (dodecanoic acid-d25) and its subsequent reduction to this compound.
Caption: Proposed synthesis of this compound via reduction of dodecanoic acid-d25.
Experimental Protocol: Reduction of Dodecanoic acid-d25
This protocol is based on established procedures for the reduction of carboxylic acids using lithium aluminum hydride and has been adapted for the use of its deuterated analog.
Materials:
-
Dodecanoic acid-d25 (perdeuterated lauric acid)
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deuterium oxide (D₂O)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1 M in D₂O
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a suspension of lithium aluminum deuteride (1.5 equivalents) in anhydrous THF. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Carboxylic Acid: Dodecanoic acid-d25 (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlD₄ suspension via the dropping funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot and analyzing by GC-MS.
-
Work-up: The reaction mixture is cooled to 0 °C. The excess LiAlD₄ is quenched by the slow, dropwise addition of D₂O. This should be done with extreme caution as the reaction is highly exothermic and generates deuterium gas. Subsequently, a 1 M solution of HCl in D₂O is added dropwise until the gelatinous aluminum salts dissolve.
-
Extraction and Purification: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Isotopic Purity Analysis
The determination of the isotopic purity of this compound is critical to validate the success of the synthesis and to ensure its suitability for its intended application. The primary techniques for this analysis are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for determining the isotopic distribution of a deuterated compound. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ion, it is possible to resolve and quantify the different isotopologues present in the sample (e.g., d26, d25, d24, etc.).
Experimental Protocol: HRMS Analysis
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: The mass spectrum is acquired in full scan mode over a relevant m/z range to include the molecular ion cluster of this compound.
-
Data Analysis: The acquired spectrum is analyzed to determine the relative abundance of each isotopologue. The theoretical and experimentally observed isotopic distributions are compared to calculate the overall isotopic enrichment.
Quantitative Data Presentation
The following table presents hypothetical but expected isotopic purity data for a successfully synthesized batch of this compound, alongside data for a commercially available deuterated 1-dodecanol standard.
| Isotopologue | Theoretical Abundance for 100% d26 | Expected Experimental Abundance for this compound | Commercially Available 1-Dodecanol-d25 Data[1] |
| d26 | 100% | > 98% | - |
| d25 | 0% | < 2% | 98 atom % D |
| d24 | 0% | Trace | Not specified |
| < d24 | 0% | Not detectable | Not specified |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H NMR and ²H NMR spectroscopy are invaluable for assessing isotopic purity.
-
¹H NMR Spectroscopy: In a highly deuterated compound like this compound, the ¹H NMR spectrum should show only very small residual signals corresponding to the remaining protons. The integration of these signals relative to an internal standard of known concentration can be used to quantify the level of deuteration.
-
²H NMR Spectroscopy: ²H NMR provides a direct method to observe the deuterium nuclei. The spectrum will show signals at chemical shifts corresponding to the positions of deuterium incorporation. The absence of signals in regions where protons would normally appear confirms successful deuteration. Quantitative ²H NMR can be used to determine the isotopic enrichment at specific sites within the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: A solution of the this compound sample is prepared in a suitable protonated solvent (for ²H NMR) or a deuterated solvent containing a known amount of a non-deuterated internal standard (for quantitative ¹H NMR).
-
Instrumentation: The spectra are recorded on a high-field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals. For ²H NMR, a deuterium experiment is performed.
-
Data Analysis: The spectra are processed and analyzed. In ¹H NMR, the integrals of residual proton signals are compared to the integral of the internal standard. In ²H NMR, the presence and integration of deuterium signals confirm the deuteration pattern.
Workflow and Logical Relationships
The overall process from synthesis to final characterization can be visualized as a sequential workflow.
Caption: Overall workflow for the synthesis and analysis of this compound.
Conclusion
The synthesis of this compound with high isotopic purity is a challenging yet achievable endeavor for skilled synthetic chemists. The reduction of perdeuterated dodecanoic acid with lithium aluminum deuteride represents a robust and effective strategy. Rigorous analytical characterization using high-resolution mass spectrometry and NMR spectroscopy is indispensable for confirming the isotopic enrichment and ensuring the quality of the final product. This guide provides a foundational framework for researchers and professionals to produce and confidently characterize this compound for its diverse applications in scientific research and drug development.
References
A Technical Guide to Deuterated 1-Dodecanol for Researchers and Drug Development Professionals
Introduction
Deuterated 1-dodecanol is a stable isotope-labeled version of 1-dodecanol, a naturally occurring 12-carbon fatty alcohol. In this isotopologue, one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. This substitution imparts a greater mass to the molecule without significantly altering its chemical properties, making it an invaluable tool in various scientific and pharmaceutical research applications. This technical guide provides an in-depth overview of the key properties, applications, and analytical methodologies related to deuterated 1-dodecanol, with a particular focus on its use as an internal standard in quantitative mass spectrometry.
Core Properties of Deuterated 1-Dodecanol
The most commonly available form of deuterated 1-dodecanol is 1-dodecanol-d25, where 25 of the 26 hydrogen atoms have been replaced by deuterium. Its fundamental properties are summarized below.
| Property | Value |
| Chemical Name | 1-Dodecanol-d25 |
| Synonyms | Dodecyl-d25 alcohol, Lauryl-d25 alcohol |
| CAS Number | 160776-83-0[1][2][3][4] |
| Molecular Formula | C₁₂HD₂₅O |
| Molecular Weight | 211.49 g/mol [1][3] |
Applications in Research and Drug Development
The primary application of deuterated 1-dodecanol is as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1] Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry-based assays.[1]
In the context of drug development, deuterated compounds are utilized as tracers to investigate the pharmacokinetic and metabolic profiles of pharmaceuticals. The use of deuterated standards allows for the precise and accurate quantification of analytes in complex biological matrices by correcting for variations during sample preparation and instrument analysis.
Experimental Protocols
The accurate quantification of 1-dodecanol and other fatty alcohols in biological and other complex matrices typically requires extraction, derivatization, and subsequent analysis by GC-MS or LC-MS/MS. Deuterated 1-dodecanol is introduced at the beginning of the sample preparation process to serve as an internal standard.
Sample Preparation: Lipid Extraction
A common method for extracting lipids, including fatty alcohols, from biological samples is liquid-liquid extraction.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Deuterated 1-dodecanol internal standard solution
-
Methanol
-
Chloroform
-
Water
Procedure:
-
To the biological sample, add a known amount of the deuterated 1-dodecanol internal standard.
-
Add methanol and vortex thoroughly to precipitate proteins.
-
Add chloroform and vortex to extract lipids into the organic phase.
-
Add water to induce phase separation.
-
Centrifuge the sample to separate the layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for analysis.
Derivatization for GC-MS Analysis
Due to their polarity and relatively low volatility, fatty alcohols are often derivatized before GC-MS analysis to improve their chromatographic behavior.
Silylation converts the polar hydroxyl group into a less polar and more volatile trimethylsilyl (TMS) ether.
Materials:
-
Dried lipid extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
Procedure:
-
Dissolve the dried lipid extract in the anhydrous solvent.
-
Add the silylating reagent (BSTFA with 1% TMCS).
-
Heat the mixture at 60-70°C for 30-60 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
This method is employed for sensitive detection using electron capture negative ion chemical ionization (ECNICI-MS).
Materials:
-
Dried lipid extract
-
Pentafluorobenzoyl chloride (PFB-Cl)
-
Pyridine (as a catalyst)
-
Hexane
Procedure:
-
Dissolve the dried extract in hexane.
-
Add pyridine and PFB-Cl.
-
Heat the reaction mixture at 60°C for 45-60 minutes.
-
After cooling, the reaction mixture can be washed with water to remove excess reagents.
-
The organic layer is then concentrated for GC-MS analysis.
Logical Workflow for Quantitative Analysis
The following diagram illustrates the typical workflow for the quantitative analysis of 1-dodecanol in a biological sample using deuterated 1-dodecanol as an internal standard.
Caption: A logical workflow for the quantification of 1-dodecanol using a deuterated internal standard.
Simplified Metabolic Pathway of 1-Dodecanol
1-Dodecanol, as a fatty alcohol, can be metabolized in biological systems. A simplified representation of its metabolic fate involves oxidation to the corresponding aldehyde and then to a carboxylic acid. This fatty acid can then enter various metabolic pathways, such as beta-oxidation for energy production or be incorporated into complex lipids.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling of 1-Dodecanol-d26
Disclaimer: The following safety data and handling precautions are based on information available for the non-deuterated form, 1-Dodecanol. No specific Safety Data Sheet (SDS) for 1-Dodecanol-d26 was readily available. The toxicological properties of a deuterated compound are generally considered to be very similar to its non-deuterated counterpart. However, as with any chemical, it should be handled with care by trained professionals.
This guide provides comprehensive safety information and handling procedures for this compound, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
1-Dodecanol is a fatty alcohol that exists as a colorless to white solid with a floral odor.[1] It is insoluble in water but soluble in organic solvents like ethanol and ether.[2][3]
| Property | Value | Source |
| Molecular Formula | C₁₂D₂₆O | N/A |
| Molecular Weight | ~212.5 g/mol (calculated) | N/A |
| Melting Point | 22-26 °C | [4] |
| Boiling Point | 259-262 °C at 760 mmHg | [2][4] |
| Density | 0.83 g/mL at 25 °C | [4] |
| Flash Point | 119 °C (246.2 °F) - closed cup | [5] |
| Autoignition Temperature | 500 °F (260 °C) | [4] |
| Vapor Pressure | <0.1 mbar at 20 °C | [5] |
| Water Solubility | Insoluble | [2][3] |
Hazard Identification and Classification
1-Dodecanol is considered a hazardous substance.[1] It is irritating to the eyes, skin, and respiratory system.[1][6] It is also very toxic to aquatic life with long-lasting effects.[7]
| Hazard Class | Category | Hazard Statement |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Skin Corrosion/Irritation | Not Classified | May cause skin irritation |
| Respiratory Irritation | Not Classified | May cause respiratory tract irritation |
| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects |
Toxicological Data
The acute toxicity of 1-Dodecanol is considered to be low via oral and dermal routes.[8] However, inhalation of vapors or dusts may be harmful.[1]
| Route of Exposure | Species | Value | Source |
| Oral | Rat | LD50: >5000 mg/kg | [9] |
| Dermal | Rabbit | LD50: 8,000 - 12,000 mg/kg | [10] |
| Inhalation | Rat | LC50: >71 mg/L/1h (dust/mist) | [9] |
Overexposure to aliphatic alcohols can lead to central nervous system depression, with symptoms such as headache, dizziness, and confusion.[1]
Experimental Protocols and Handling Precautions
Engineering Controls
Ensure adequate ventilation in the work area, especially in confined spaces.[1] Use of a chemical fume hood is recommended for procedures that may generate dust or aerosols. Eyewash stations and safety showers should be readily accessible.[5]
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[9]
-
Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH-approved respirator.
Safe Handling and Storage
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.[9]
-
Wash hands thoroughly after handling.[9]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[1][5]
Spill Response Protocol
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material to contain the spill. For large spills, dike the area to prevent spreading.[1]
-
Clean-up: Carefully sweep or scoop up the spilled material into a suitable, labeled container for disposal.[1] Avoid generating dust.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[6]
-
Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Visualized Workflow: Safe Handling of this compound
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Logical Relationship: Spill Response Decision Tree
This diagram illustrates the decision-making process in the event of a this compound spill.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 1-Dodecanol [drugfuture.com]
- 3. 1-Dodecanol [bluewaterchem.com]
- 4. 1-ドデカノール ACS reagent, ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. carlroth.com [carlroth.com]
- 10. chemicalbook.com [chemicalbook.com]
A Technical Guide to 1-Dodecanol-d26 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial sourcing and application of 1-Dodecanol-d26, a deuterated form of 1-dodecanol, for research purposes. This document is intended to assist researchers, scientists, and professionals in drug development in sourcing high-purity this compound and utilizing it effectively in their experimental workflows.
Introduction to this compound
1-Dodecanol is a fatty alcohol that sees use in a variety of industrial and pharmaceutical applications. Its deuterated analogue, this compound, in which the 26 hydrogen atoms have been replaced with deuterium, is a valuable tool in analytical and metabolic research. The significant mass difference between the deuterated and non-deuterated forms allows for its use as an internal standard in mass spectrometry-based quantification methods, providing high accuracy and precision. Furthermore, its structural similarity to endogenous fatty alcohols makes it suitable for metabolic labeling studies to trace the fate of fatty alcohols in biological systems.
Commercial Suppliers of this compound
The following table summarizes the key quantitative data for this compound available from prominent commercial suppliers. This information is intended to facilitate the selection of a suitable product based on specific research requirements.
| Supplier | Catalog Number | Isotopic Enrichment | Purity | Available Quantities |
| C/D/N Isotopes | D-7824 | 98 atom % D | Not specified | 0.1 g, 0.25 g |
| MedchemExpress | HY-Y0289S2 | Not specified | Not specified | Inquire for details |
Experimental Protocol: Quantification of 1-Dodecanol in a Biological Matrix using this compound as an Internal Standard by GC-MS
This section provides a detailed methodology for the quantification of 1-dodecanol in a biological matrix (e.g., plasma) using this compound as an internal standard, followed by gas chromatography-mass spectrometry (GC-MS) analysis. This method is adapted from established protocols for the analysis of fatty alcohols.[1][2]
1. Materials and Reagents:
-
1-Dodecanol (analytical standard)
-
This compound (internal standard)
-
Biological matrix (e.g., plasma)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
-
Pyridine (anhydrous)
-
Sodium sulfate (anhydrous)
-
Centrifuge tubes (glass, 15 mL)
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
2. Sample Preparation:
-
Spiking with Internal Standard: To 1 mL of the biological matrix in a glass centrifuge tube, add a known amount of this compound solution in methanol (e.g., 10 µL of a 100 µg/mL solution).
-
Liquid-Liquid Extraction:
-
Add 5 mL of hexane to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (hexane) to a clean glass tube.
-
Repeat the extraction process with an additional 5 mL of hexane and combine the organic layers.
-
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
3. Derivatization:
-
To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 60°C for 30 minutes to facilitate the derivatization of the hydroxyl group of 1-dodecanol to a trimethylsilyl (TMS) ether.
-
Cool the sample to room temperature before GC-MS analysis.
4. GC-MS Analysis:
-
GC Column: Use a non-polar capillary column suitable for the analysis of fatty acid derivatives (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor the characteristic ions for the TMS derivatives of 1-dodecanol and this compound. For the non-deuterated compound, characteristic ions would include m/z values corresponding to the molecular ion and specific fragments. For the deuterated standard, these m/z values will be shifted by 26 mass units.
-
5. Data Analysis and Quantification:
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of 1-dodecanol and a constant concentration of the this compound internal standard. Process these standards in the same manner as the samples.
-
Peak Integration: Integrate the peak areas of the selected ions for both the analyte (1-dodecanol) and the internal standard (this compound) in both the calibration standards and the unknown samples.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.
-
Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of the 1-dodecanol standards. Determine the concentration of 1-dodecanol in the unknown samples by interpolating their peak area ratios on the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the quantification of a fatty alcohol using a deuterated internal standard and GC-MS analysis.
Caption: Workflow for the quantification of fatty alcohols using a deuterated internal standard and GC-MS.
References
Solubility Profile of 1-Dodecanol-d26 in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 1-dodecanol-d26 in a range of common organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this document primarily relies on the solubility data of its non-deuterated analogue, 1-dodecanol. This approach is based on the physicochemical principle that isotopic labeling with deuterium is not expected to significantly alter the solubility of a molecule in organic solvents. The guide presents available solubility data in a structured format, details established experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.
Introduction
1-Dodecanol, a fatty alcohol, and its deuterated isotopologues like this compound are crucial molecules in various research and development sectors, including drug formulation and material science. Understanding the solubility of these compounds in different organic solvents is paramount for their effective application. This guide addresses the solubility of this compound, providing a foundational understanding for professionals in related fields.
Solubility of 1-Dodecanol
The solubility of a compound is influenced by its molecular structure, polarity, and the properties of the solvent. 1-Dodecanol possesses a long, nonpolar hydrocarbon chain and a polar hydroxyl (-OH) group, making it soluble in many organic solvents while being poorly soluble in water. The general principle of "like dissolves like" is a good predictor of its solubility behavior.
Quantitative Solubility Data
Precise quantitative solubility data for 1-dodecanol in a wide array of organic solvents is not extensively documented in publicly available literature. The following table summarizes the available qualitative and quantitative solubility information for 1-dodecanol. It is important to note that the solubility in organic solvents generally increases with temperature.
| Solvent | Chemical Class | Solubility Description | Quantitative Value (at specified temperature) |
| Water | Protic | Insoluble/Slightly Soluble | 4 mg/L (25 °C)[1]; 1 g/L (23 °C) |
| Methanol | Alcohol (Protic) | Soluble | Data not available |
| Ethanol | Alcohol (Protic) | Soluble[1] | Soluble in two parts of 70% ethanol[1] |
| Acetone | Ketone (Aprotic) | Soluble | Data not available |
| Diethyl Ether | Ether (Aprotic) | Soluble[1] | Data not available |
| Chloroform | Halogenated | Soluble | Data not available |
| Toluene | Aromatic | Data not available | Data not available |
| n-Hexane | Alkane | Data not available | Data not available |
| Benzene | Aromatic | Slightly Soluble[1] | Data not available |
Disclaimer: The data presented is for 1-dodecanol. The solubility of this compound is expected to be very similar.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for many scientific applications. The following are detailed methodologies for two common experimental protocols for determining the solubility of a solid compound like 1-dodecanol in a liquid solvent.
Isothermal Equilibrium (Shake-Flask) Method
This method is considered the "gold standard" for determining thermodynamic solubility.
Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then measured.
Apparatus and Materials:
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Analytical balance
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-performance liquid chromatography (HPLC) or Gas Chromatography (GC) system
-
This compound (or 1-dodecanol)
-
Selected organic solvents
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired organic solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vials.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/100g .
Gravimetric Method
This is a simpler, classical method for determining solubility.
Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.
Apparatus and Materials:
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Analytical balance
-
Evaporating dish
-
Oven
-
Pipettes
-
This compound (or 1-dodecanol)
-
Selected organic solvents
Procedure:
-
Preparation of Saturated Solution: Follow steps 1 and 2 of the Isothermal Equilibrium Method to prepare a saturated solution.
-
Phase Separation and Sampling: After equilibration, carefully separate the saturated solution from the excess solid by filtration or centrifugation. Accurately pipette a known volume of the clear saturated solution into a pre-weighed evaporating dish.
-
Evaporation: Gently evaporate the solvent in the evaporating dish. This can be done on a hot plate in a fume hood or in an oven set to a temperature that will evaporate the solvent without decomposing the solute.
-
Drying and Weighing: Once the solvent is completely evaporated, place the evaporating dish in an oven at a temperature slightly above the boiling point of the solvent to ensure all solvent is removed. Cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing steps until a constant mass is obtained.
-
Calculation: The mass of the dissolved solute is the final mass of the dish and solute minus the initial mass of the empty dish. The solubility can then be calculated and expressed in terms of mass of solute per volume of solvent (e.g., g/100 mL).
Visualizing the Experimental Workflow
To provide a clear understanding of the logical steps involved in determining solubility, the following diagram illustrates the general experimental workflow.
Conclusion
This technical guide has summarized the available solubility information for 1-dodecanol as a proxy for this compound and provided detailed experimental protocols for its determination. While quantitative data in many common organic solvents remains elusive, the provided methodologies offer a clear path for researchers to obtain this critical information. The understanding of solubility is fundamental for the successful application of this compound in various scientific and industrial fields.
References
An In-depth Technical Guide to the Storage and Stability of Deuterated Long-Chain Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the best practices for the storage and handling of deuterated long-chain alcohols, along with methodologies for assessing their stability. Given the limited direct research on the stability of deuterated long-chain alcohols, this guide incorporates data and protocols from closely related compounds, such as non-deuterated long-chain alcohols and other deuterated lipids. All recommendations should be adapted and validated for specific molecules and applications.
Introduction to Deuterated Long-Chain Alcohols
Deuterated long-chain alcohols are valuable tools in various scientific disciplines, particularly in metabolic research and drug development. The substitution of hydrogen with deuterium atoms provides a non-radioactive isotopic label that can be traced using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to study the absorption, distribution, metabolism, and excretion (ADME) of these molecules and the pathways they are involved in.[1][2]
Storage and Handling Recommendations
The chemical stability of deuterated compounds is influenced by the same environmental factors as their non-deuterated counterparts: temperature, light, and humidity.[3] Adherence to proper storage conditions is crucial to prevent degradation and maintain isotopic enrichment.
Table 1: General Storage Conditions for Deuterated Long-Chain Alcohols
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or below for long-term storage.[4][5][6] | Reduces the rate of chemical degradation and potential for microbial growth. Saturated long-chain alcohols are stable as powders at these temperatures.[6] |
| For routine use, store at 2-8°C.[3] | Minimizes thermal stress from frequent freeze-thaw cycles. | |
| Light | Store in amber glass vials or other light-protecting containers.[3] | Protects against photo-degradation, as UV radiation can catalyze the breakdown of organic molecules. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[5] | Prevents oxidation, a common degradation pathway for alcohols. |
| Container | Use glass containers with Teflon-lined caps.[4][5] | Avoids leaching of plasticizers from plastic containers and ensures a tight seal to prevent moisture and oxygen ingress. |
| Handling of Powders | Allow the container to warm to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold powder, which can cause hydrolysis or H/D exchange.[3] |
| Handling of Solutions | Use glass, stainless steel, or Teflon for transferring solutions. Avoid plastic pipette tips for organic solutions.[5] | Prevents contamination from plasticizers. |
Table 2: Summary of Factors Affecting Stability
| Factor | Potential Impact | Mitigation Strategy |
| Temperature | Increased temperature accelerates degradation reactions. | Store at recommended low temperatures. |
| Light/UV Radiation | Can induce photolytic cleavage of bonds. | Use light-protecting containers. |
| Oxygen | Leads to oxidation of the alcohol group to aldehydes and carboxylic acids. | Store under an inert atmosphere. |
| Moisture/Humidity | Can facilitate hydrolysis of related esters or promote H/D exchange at the hydroxyl group. | Store in tightly sealed containers in a dry environment. Allow containers to equilibrate to room temperature before opening.[3] |
| pH (in solution) | Acidic or basic conditions can catalyze degradation reactions. | Maintain a neutral pH for solutions unless otherwise required for the experiment. |
Experimental Protocols for Stability Assessment
Stability testing is essential to determine the shelf-life and identify potential degradation products. The following protocols are adapted from methodologies used for long-chain alcohols and other deuterated compounds and should be optimized for the specific deuterated long-chain alcohol of interest.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation pathways and products.[7][8]
Objective: To assess the stability of the deuterated long-chain alcohol under various stress conditions.
Materials:
-
Deuterated long-chain alcohol
-
Appropriate solvents (e.g., methanol, hexane)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare stock solutions of the deuterated long-chain alcohol in a suitable solvent at a known concentration (e.g., 1 mg/mL).[9]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.[9]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize the solution before analysis.[9]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period, protected from light.[9]
-
Thermal Degradation: Transfer the stock solution to a vial and place it in an oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]
-
Control Samples: Store a stock solution under recommended storage conditions (-20°C, protected from light) to serve as a control.
-
Analysis: Analyze the stressed samples and the control at various time points using the analytical methods described below (e.g., GC-MS or LC-MS).
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for analyzing volatile compounds like long-chain alcohols.[1][10]
Objective: To separate and identify the deuterated long-chain alcohol and its potential degradation products.
Instrumentation and Conditions (Example):
-
GC System:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane stationary phase.[1]
-
Injector: Split/Splitless, operated in splitless mode.[1]
-
Injector Temperature: 280°C.[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Oven Program: Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min.[1]
-
-
MS System:
Sample Preparation:
-
Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, derivatize the alcohol group. A common method is silylation.[11]
-
Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Cap the vial and heat at 70°C for 30 minutes.[1]
-
Cool to room temperature before injection.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
Data Analysis:
-
Chemical Purity: Determined from the Total Ion Chromatogram (TIC) by calculating the area percentage of the parent alcohol peak relative to all other peaks.
-
Degradation Products: Identified by interpreting the mass spectra of the separated peaks.
Analytical Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for assessing isotopic purity and detecting H/D exchange.
Objective: To confirm the position and extent of deuteration and to monitor for any hydrogen-deuterium exchange.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
¹H NMR for H/D Exchange at the Hydroxyl Group:
-
Sample Preparation: Dissolve the deuterated long-chain alcohol in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum. The -OH proton will appear as a broad singlet.[12]
-
D₂O Shake: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum.[12]
-
Data Analysis: The disappearance of the -OH proton signal confirms its identity and demonstrates exchange with the solvent.[12][13]
²H NMR for Isotopic Purity:
-
Sample Preparation: Dissolve the compound in a non-deuterated solvent.[13]
-
Acquisition: Acquire a ²H NMR spectrum. This will show signals corresponding to the deuterium atoms in the molecule.[3]
-
Data Analysis: The integrals of the deuterium signals can be used to confirm the positions of deuteration and to monitor for any changes over time, which could indicate H/D exchange or degradation.[3]
Visualizations of Relevant Pathways and Workflows
The following diagrams illustrate key metabolic pathways where deuterated long-chain alcohols are used as tracers and a general workflow for their stability analysis.
Fatty Alcohol Metabolism Pathway
Deuterated long-chain alcohols can be used to trace their metabolic fate, which typically involves oxidation to fatty aldehydes and then to fatty acids.[14]
Fatty Acid Beta-Oxidation Pathway
Once converted to fatty acids, the deuterated acyl-CoA can enter the beta-oxidation spiral in the mitochondria to be broken down into two-carbon acetyl-CoA units.
Experimental Workflow for Stability Testing
This diagram outlines the logical steps for conducting a stability study of a deuterated long-chain alcohol.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. benchchem.com [benchchem.com]
- 11. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 14. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Stable Isotope Labeling with 1-Dodecanol-d26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used to trace and quantify molecules in complex biological systems. By replacing atoms in a molecule with their heavier, non-radioactive isotopes, researchers can differentiate labeled from unlabeled compounds using mass spectrometry. This guide provides an in-depth overview of the application of 1-Dodecanol-d26, a deuterated form of the 12-carbon fatty alcohol, as an internal standard in mass spectrometry-based lipidomics. While direct literature on this compound is limited, its use can be inferred from established protocols for other deuterated lipid standards.[1] This document will detail its properties, outline a comprehensive experimental protocol, and present expected quantitative data.
Stable isotopes are chemically and functionally identical to their more abundant counterparts but differ in mass due to a different number of neutrons.[2] This mass difference allows for their distinction in a mass spectrometer. Deuterium (²H or D) is a commonly used stable isotope in metabolic research.[2][3] this compound is a synthetic version of 1-dodecanol where all 26 hydrogen atoms have been replaced by deuterium.
Physicochemical Properties of 1-Dodecanol
Understanding the physical and chemical properties of 1-Dodecanol is crucial for its application in experimental settings.
| Property | Value | Reference(s) |
| Synonyms | Dodecyl alcohol, Lauryl alcohol | [4] |
| Molecular Formula | C₁₂H₂₆O | [4] |
| Molecular Weight | 186.33 g/mol | [4] |
| Melting Point | 22-26 °C | [4] |
| Boiling Point | 260-262 °C | [4] |
| Density | 0.833 g/mL at 25 °C | [4] |
| Solubility in Water | Slightly soluble (1 g/L at 23 °C) | |
| Appearance | Colorless solid or liquid | |
| Odor | Characteristic fatty, floral odor | [4] |
Principles of this compound as an Internal Standard
In quantitative mass spectrometry, internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis. By adding a known amount of this compound to a sample at the beginning of the workflow, it experiences the same processing as the endogenous (unlabeled) 1-Dodecanol and other structurally similar lipids. The ratio of the mass spectrometer signal of the endogenous analyte to the deuterated internal standard allows for accurate quantification, as it corrects for sample loss and ionization suppression effects.
Hypothetical Quantitative Data from a Lipidomics Experiment
The following table represents hypothetical data from an LC-MS/MS experiment using this compound as an internal standard to quantify endogenous 1-Dodecanol in a biological sample. The data illustrates the principle of isotope dilution mass spectrometry.
| Sample ID | Endogenous 1-Dodecanol Peak Area (A_endo) | This compound Peak Area (A_IS) | Peak Area Ratio (A_endo / A_IS) | Calculated Concentration (µg/mL) |
| Blank | 500 | 1,050,000 | 0.0005 | 0.01 |
| Standard 1 (0.1 µg/mL) | 10,500 | 1,020,000 | 0.0103 | 0.10 |
| Standard 2 (0.5 µg/mL) | 52,000 | 1,080,000 | 0.0481 | 0.50 |
| Standard 3 (1.0 µg/mL) | 108,000 | 1,060,000 | 0.1019 | 1.00 |
| Standard 4 (5.0 µg/mL) | 545,000 | 1,090,000 | 0.5000 | 5.00 |
| Sample A | 78,500 | 1,075,000 | 0.0730 | 0.72 |
| Sample B | 152,300 | 1,065,000 | 0.1430 | 1.41 |
| Sample C | 35,600 | 1,085,000 | 0.0328 | 0.32 |
Note: This data is for illustrative purposes only and actual results may vary.
Experimental Protocol: Quantification of 1-Dodecanol in Plasma using this compound
This protocol outlines a detailed methodology for the quantification of 1-Dodecanol in plasma samples using this compound as an internal standard, followed by LC-MS/MS analysis. This protocol is adapted from general lipidomics procedures.[1][5]
Materials and Reagents
-
1-Dodecanol (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE; HPLC grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Human plasma samples
-
1.5 mL microcentrifuge tubes
-
Glass vials with inserts
Preparation of Standard and Internal Standard Solutions
-
1-Dodecanol Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Dodecanol and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol to a final concentration of 10 µg/mL.
Sample Preparation and Lipid Extraction
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 10 µg/mL internal standard spiking solution (this compound) to each plasma sample.
-
Add 225 µL of ice-cold methanol.
-
Add 750 µL of MTBE.
-
Vortex the mixture vigorously for 10 minutes at 4°C.
-
Add 188 µL of LC-MS grade water to induce phase separation.
-
Vortex for 20 seconds and then let the mixture stand at room temperature for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (containing the lipids) and transfer it to a clean 1.5 mL tube.
-
Evaporate the organic phase to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of a 90:10 (v/v) isopropanol:acetonitrile solution.
-
Transfer the reconstituted sample to a glass vial with an insert for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:9:1 Isopropanol:Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B for column re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
1-Dodecanol: Precursor ion [M+H-H₂O]⁺ → Product ion
-
This compound: Precursor ion [M+D-D₂O]⁺ → Product ion
-
Note: Specific MRM transitions need to be optimized experimentally.
-
Visualizations
Experimental Workflow
Caption: A general workflow for lipidomics analysis using stable isotope-labeled internal standards.
Hypothetical Signaling Pathway Involvement
Fatty alcohols like 1-Dodecanol can be involved in various metabolic pathways, including the fatty alcohol cycle and the synthesis of wax esters and ether lipids.[6] Deficiency in the oxidation of fatty alcohols and aldehydes can lead to their accumulation and is associated with certain metabolic disorders.[7]
Caption: Hypothetical involvement of 1-Dodecanol in the fatty alcohol metabolic pathway.
Conclusion
This compound serves as a valuable tool for the accurate quantification of its endogenous counterpart and potentially other related long-chain fatty alcohols in complex biological matrices. The use of stable isotope-labeled internal standards is crucial for overcoming the inherent variability in lipidomics workflows, thereby ensuring the reliability and reproducibility of experimental data. The protocols and data presented in this guide, though adapted from general lipidomics methodologies, provide a solid foundation for researchers to incorporate this compound into their studies. As with any analytical method, optimization and validation are essential for achieving the highest quality results.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. ymdb.ca [ymdb.ca]
- 4. 1-Dodecanol | 112-53-8 [chemicalbook.com]
- 5. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 6. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 1-Dodecanol-d26 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of quantitative mass spectrometry, particularly in metabolomics, proteomics, and drug development, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. 1-Dodecanol-d26, a deuterated form of the long-chain fatty alcohol 1-dodecanol, serves as an ideal internal standard for the quantification of 1-dodecanol and other structurally related fatty alcohols. Its chemical and physical properties are nearly identical to the non-labeled analyte, ensuring it behaves similarly during sample preparation and analysis. However, its increased mass allows for clear differentiation by a mass spectrometer, enabling reliable correction for variations in extraction efficiency, matrix effects, and instrument response.
These application notes provide detailed protocols for the use of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 1-dodecanol in biological and environmental samples.
I. Quantitative Analysis of 1-Dodecanol using GC-MS with this compound Internal Standard
This protocol is designed for the quantification of 1-dodecanol in various matrices, such as plasma, cell cultures, and environmental water samples. Derivatization is often employed to enhance the volatility of the fatty alcohol for GC-MS analysis.
Experimental Workflow
Materials and Reagents
-
1-Dodecanol (analyte standard)
-
This compound (internal standard)
-
Solvents: Hexane, Methanol, Acetonitrile (HPLC grade or higher)
-
Derivatizing agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reagents for extraction (e.g., salts for liquid-liquid extraction)
-
Calibrated pipettes and glassware
Protocol
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 1-dodecanol (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the 1-dodecanol stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte in the samples.
-
-
Sample Preparation:
-
To a known volume or weight of the sample (e.g., 100 µL of plasma or 10 mL of a water sample), add a precise amount of the this compound internal standard solution (e.g., to a final concentration of 1 µg/mL).
-
Perform an extraction procedure suitable for the sample matrix. For aqueous samples, a liquid-liquid extraction with hexane is common. For biological matrices, protein precipitation followed by liquid-liquid or solid-phase extraction may be necessary.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS).
-
Incubate the mixture at a specified temperature and time (e.g., 60°C for 30 minutes) to ensure complete derivatization.
-
After cooling, the sample is ready for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the derivatized 1-dodecanol and this compound.
-
Suggested GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (TMS) | To be determined empirically based on the mass spectrum of the TMS-derivatized 1-dodecanol and this compound |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
Data Analysis and Quantification
-
Integrate the peak areas of the selected ions for both the analyte (1-dodecanol) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 1-dodecanol in the unknown samples by interpolating their peak area ratios from the calibration curve.
II. Quantitative Analysis of 1-Dodecanol using LC-MS/MS with this compound Internal Standard
This protocol is suitable for the analysis of 1-dodecanol in complex matrices where derivatization is not desired or when higher sensitivity and selectivity are required.
Experimental Workflow
Materials and Reagents
-
1-Dodecanol (analyte standard)
-
This compound (internal standard)
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Mobile phase additives: e.g., Formic acid, Ammonium acetate
-
Reagents for extraction
-
Calibrated pipettes and glassware
Protocol
-
Preparation of Standard Solutions:
-
Prepare stock and calibration standards as described in the GC-MS protocol.
-
-
Sample Preparation:
-
Spike the samples with this compound as described previously.
-
Perform an appropriate extraction procedure.
-
Evaporate the extract to dryness and reconstitute the residue in a known volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Suggested LC-MS/MS Parameters[1]
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm)[1] |
| Mobile Phase A | 5 mM Ammonium acetate in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | 0 min 40% B, 10 min 60% B, 20-25 min 100% B[1] |
| Flow Rate | 0.2 mL/min[1] |
| Column Temperature | 35°C[1] |
| Injection Volume | 5 µL[1] |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (1-dodecanol) | [M+H]⁺ or other suitable adduct (e.g., [M+NH₄]⁺)[1] |
| Product Ions | To be determined by infusion and optimization of the 1-dodecanol standard |
| Precursor Ion (this compound) | To be determined based on the mass shift from the non-labeled analyte |
| Product Ions (IS) | To be determined by infusion and optimization of the this compound standard |
| Ion Source Temperature | 350°C[1] |
| Ion Spray Voltage | 5500 V[1] |
Data Analysis and Quantification
Follow the same data analysis and quantification steps as outlined in the GC-MS protocol, using the peak areas from the MRM transitions.
III. Quantitative Data and Method Validation
While specific validation data for methods employing this compound as an internal standard is not widely published, the following tables present representative validation parameters for the quantification of 1-dodecanol, which would be expected to be similar or improved with the use of a deuterated internal standard. The data is adapted from a validated LC-MS/MS method for 1-dodecanol.[1]
Table 1: Linearity and Range for 1-Dodecanol Quantification [1]
| Analyte | Linearity Range (µg/L) | Correlation Coefficient (r²) |
| 1-Dodecanol | 0.005 - 10 | > 0.99 |
| 10 - 1000 | > 0.99 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for 1-Dodecanol [1]
| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| 1-Dodecanol | 0.005 | 0.01 |
IV. Signaling Pathways and Logical Relationships
Long-chain fatty alcohols like 1-dodecanol are involved in various metabolic pathways. They can be synthesized from fatty acids and can be precursors for the synthesis of other important lipids such as waxes and ether lipids. The use of this compound can be instrumental in tracing the metabolic fate of 1-dodecanol in these pathways.
Fatty Alcohol Metabolism
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of 1-dodecanol in complex biological and environmental samples by mass spectrometry. The protocols outlined above for both GC-MS and LC-MS/MS offer a solid foundation for researchers to develop and validate their own quantitative assays. The inclusion of a stable isotope-labeled internal standard is paramount for minimizing analytical variability and ensuring the generation of high-quality, reproducible data in metabolomics research and drug development.
References
Application Notes and Protocols for the Analysis of 1-Dodecanol-d26 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of 1-Dodecanol-d26 from biological matrices, primarily plasma and serum, for quantitative analysis. The use of a deuterated internal standard is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2]
Introduction to this compound Analysis
This compound is a deuterated form of the long-chain fatty alcohol, 1-dodecanol. In drug development and metabolic research, deuterated compounds serve as invaluable tools.[] They are frequently used as internal standards in quantitative mass spectrometry-based assays due to their chemical similarity to the analyte of interest, allowing for accurate correction of matrix effects and variations in sample processing.[1] Furthermore, the "deuterium switch" strategy, where hydrogen is replaced with deuterium at metabolic sites, can alter the pharmacokinetic profile of a drug, making the analysis of such compounds crucial in pharmacokinetic and drug metabolism studies.[1]
Effective sample preparation is a critical step to isolate the desired analyte from complex biological matrices and remove interfering substances.[4][5] This document outlines three common and effective sample preparation techniques for this compound analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Additionally, a protocol for derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is provided, as long-chain alcohols often require this step to improve their volatility and chromatographic performance.[2][6]
Sample Preparation Techniques
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma or serum samples.[7][8] It is often used for its convenience and high-throughput applicability. Acetonitrile is a commonly used solvent for this purpose.[8]
Experimental Protocol: Protein Precipitation
-
Sample Aliquoting: Aliquot 100 µL of the plasma or serum sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of a deuterated internal standard stock solution (e.g., a different deuterated long-chain alcohol if this compound is the analyte) to the sample.
-
Precipitation: Add 300 µL of cold acetonitrile to the sample. The 3:1 ratio of acetonitrile to sample is a common starting point.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Supernatant Collection: Carefully collect the supernatant containing the analyte and internal standard and transfer it to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS analysis or a derivatization solvent for GC-MS analysis).
Liquid-Liquid Extraction (LLE)
LLE is a classic sample clean-up technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. Supported Liquid Extraction (SLE) is a modern alternative that immobilizes the aqueous phase on a solid support, preventing emulsion formation and simplifying the extraction process.[10][11]
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Preparation: To 100 µL of plasma or serum, add 100 µL of an appropriate buffer to adjust the pH. For a neutral compound like 1-dodecanol, a neutral buffer can be used.
-
Internal Standard Spiking: Add the internal standard to the buffered sample.
-
Extraction Solvent Addition: Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE)).
-
Mixing: Vortex the mixture for 5-10 minutes to facilitate the partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue for analysis.
Solid-Phase Extraction (SPE)
SPE provides a more selective sample clean-up compared to PPT and LLE by utilizing a solid sorbent to retain the analyte, which is then eluted with a suitable solvent.[4] For a non-polar compound like this compound, a reversed-phase (e.g., C18) sorbent is appropriate.
Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)
-
Sorbent Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Mix 100 µL of plasma/serum with 100 µL of water (and internal standard) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of a strong, non-polar solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue for analysis.
Derivatization for GC-MS Analysis
To enhance the volatility and chromatographic properties of this compound for GC-MS analysis, a derivatization step is often necessary.[2][6] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common technique for alcohols.[12]
Experimental Protocol: Silylation
-
Dried Extract: Start with the dried residue from one of the above extraction methods.
-
Derivatizing Reagent: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of long-chain alcohols and similar compounds in biological matrices using the described sample preparation techniques. Note that these values are representative and may vary depending on the specific instrumentation and method optimization.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | 80 - 95 | 85 - 105 | 90 - 110 |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | 0.5 - 5 ng/mL | 0.1 - 2 ng/mL |
| Precision (%RSD) | < 15% | < 10% | < 10% |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Throughput | High | Moderate | Moderate to High |
| Selectivity | Low | Moderate | High |
Data are compiled from representative bioanalytical methods for similar analytes and should be considered as a general guide.[13][14][15][16]
Conclusion
The choice of sample preparation technique for this compound analysis depends on the specific requirements of the assay, such as the desired sensitivity, throughput, and the complexity of the biological matrix. Protein precipitation offers a quick and simple approach, while liquid-liquid extraction and solid-phase extraction provide cleaner extracts and better sensitivity. For GC-MS analysis, a derivatization step is crucial for achieving good chromatographic performance. The protocols and data presented in these application notes provide a solid foundation for developing and validating robust and reliable methods for the quantitative analysis of this compound in a drug development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Supported Liquid Extraction (SLE) Techniques & Products | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Dodecanol-d26 as a Tracer in Environmental Fate Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 1-Dodecanol-d26 as a stable isotope tracer in environmental fate studies. The use of isotopically labeled compounds allows for the precise tracking and quantification of substances in complex environmental matrices, providing invaluable data for environmental risk assessments.
Introduction to 1-Dodecanol and its Environmental Fate
1-Dodecanol is a long-chain fatty alcohol widely used in the production of surfactants, emulsifiers, and foaming agents, which are key ingredients in detergents and soaps.[1] Its widespread use may lead to its release into the environment through various waste streams. Understanding the environmental fate of 1-dodecanol, including its biodegradation, sorption, and potential for bioaccumulation, is crucial for assessing its environmental impact. Long-chain alcohols like 1-dodecanol are known to be readily biodegradable.[1]
The Role of this compound as a Tracer
This compound is a deuterated form of 1-dodecanol, where the hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an excellent tracer for environmental fate studies for the following reasons:
-
High Specificity: Mass spectrometry techniques can easily distinguish between the deuterated (d26) and non-deuterated forms of 1-dodecanol, allowing for precise tracking of the added tracer even in the presence of background levels of the natural compound.
-
Minimal Isotope Effect: The chemical and physical properties of this compound are nearly identical to those of its non-labeled counterpart, ensuring that its environmental behavior accurately reflects that of the parent compound.
-
Non-Radioactive: As a stable isotope, deuterium is not radioactive, making it safe to handle and eliminating the need for specialized radiological facilities and disposal procedures.
Applications in Environmental Fate Studies
This compound can be employed as a tracer in a variety of environmental fate studies to determine key environmental parameters:
-
Biodegradation Rate: To determine the rate at which 1-dodecanol is broken down by microorganisms in soil, water, and sediment.
-
Sorption and Desorption Coefficients (Kd, Koc): To quantify the extent to which 1-dodecanol binds to soil and sediment particles.
-
Metabolic Pathway Elucidation: To identify the intermediate breakdown products of 1-dodecanol biodegradation.
-
Transport and Leaching: To track the movement of 1-dodecanol through soil columns and assess its potential to contaminate groundwater.
Quantitative Data Summary
The following tables present illustrative quantitative data that could be obtained from environmental fate studies using this compound.
Table 1: Aerobic Soil Biodegradation of this compound
| Time (Days) | Concentration of this compound (mg/kg soil) | % Remaining |
| 0 | 10.0 | 100 |
| 1 | 8.5 | 85 |
| 3 | 5.2 | 52 |
| 7 | 2.1 | 21 |
| 14 | 0.5 | 5 |
| 28 | < 0.1 | < 1 |
Table 2: Soil-Water Partitioning of this compound
| Soil Type | Organic Carbon (%) | Kd (L/kg) | Koc (L/kg) |
| Sandy Loam | 1.2 | 150 | 12500 |
| Silt Loam | 2.5 | 350 | 14000 |
| Clay | 4.0 | 600 | 15000 |
Experimental Protocols
Protocol for Aerobic Soil Biodegradation Study
This protocol is adapted from OECD Guideline 307 for determining the aerobic and anaerobic transformation of substances in soil.
Objective: To determine the rate of aerobic biodegradation of this compound in soil.
Materials:
-
Freshly collected and sieved (2 mm) soil with known characteristics (pH, organic carbon content, texture).
-
This compound stock solution in a suitable solvent (e.g., acetone).
-
Mineral salt medium.
-
Incubation vessels (e.g., biometer flasks).
-
CO2 traps (e.g., potassium hydroxide solution).
-
Analytical equipment: Gas Chromatograph-Mass Spectrometer (GC-MS).
Procedure:
-
Soil Preparation and Acclimation: Adjust the soil moisture to 40-60% of its maximum water holding capacity and pre-incubate in the dark at 20-25°C for 7-14 days to allow microbial populations to stabilize.
-
Spiking: Prepare a working solution of this compound. Add the solution to the soil to achieve the desired final concentration (e.g., 10 mg/kg dry soil). Ensure even distribution by thorough mixing. The solvent should be allowed to evaporate from the soil in a fume hood.
-
Incubation: Transfer the spiked soil into biometer flasks. Include a CO2 trap in each flask to capture the evolved CO2. Set up triplicate flasks for each sampling time point, plus control flasks (sterile soil and unspiked soil). Incubate the flasks in the dark at a constant temperature (e.g., 22 ± 2°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 60 days), sacrifice triplicate flasks.
-
Extraction: Extract the soil samples with an appropriate organic solvent (e.g., a mixture of hexane and acetone). Use a method such as sonication or accelerated solvent extraction.
-
Analysis: Concentrate the extracts and analyze for the concentration of this compound using GC-MS. The disappearance of the parent compound over time is used to calculate the degradation rate and half-life (DT50).
Protocol for Soil Sorption/Desorption Study
This protocol is based on the OECD Guideline 106 for Adsorption - Desorption Using a Batch Equilibrium Method.
Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc) of this compound.
Materials:
-
Several soil types with varying organic carbon content.
-
This compound stock solution.
-
0.01 M CaCl2 solution.
-
Centrifuge tubes with screw caps.
-
Shaker.
-
GC-MS.
Procedure:
-
Preliminary Test: Determine the optimal soil-to-solution ratio, equilibration time, and the concentration range for the main study.
-
Adsorption Phase:
-
Prepare a series of this compound solutions in 0.01 M CaCl2.
-
Add a known mass of soil to centrifuge tubes.
-
Add a known volume of the this compound solution to each tube.
-
Include control samples without soil to check for adsorption to the vessel walls.
-
Shake the tubes at a constant temperature (e.g., 22 ± 2°C) for the predetermined equilibration time (e.g., 24 hours).
-
Centrifuge the tubes to separate the soil from the aqueous phase.
-
Analyze the supernatant for the concentration of this compound using GC-MS.
-
Calculate the amount of this compound sorbed to the soil by difference.
-
-
Desorption Phase (Optional):
-
After the adsorption phase, decant the supernatant.
-
Add a fresh 0.01 M CaCl2 solution to the soil pellet.
-
Shake again for the same equilibration time.
-
Centrifuge and analyze the supernatant for the desorbed this compound.
-
Visualizations
Biodegradation Pathway of 1-Dodecanol
Caption: Aerobic biodegradation pathway of 1-dodecanol.
Experimental Workflow for Biodegradation Study
Caption: General workflow for a soil biodegradation study.
References
Application Note: Deuterium-Labeled Standards for Robust Quantitative Lipidomics Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Lipidomics, the large-scale investigation of lipids in biological systems, is crucial for understanding cellular processes, disease pathogenesis, and for the discovery of novel biomarkers.[1] However, achieving accurate and reproducible quantification of lipid species is challenging due to the complexity of the lipidome and potential variations during sample preparation and analysis.[1] Stable isotope-labeled internal standards are considered the "gold standard" for quantitative lipidomics, effectively correcting for variations that can occur during sample extraction and mass spectrometry analysis.[2][3][4] Among these, deuterium-labeled standards are frequently used due to their cost-effectiveness and relative ease of synthesis.[5][6]
This document provides detailed protocols and data for the application of deuterium-labeled standards in lipidomics research, focusing on their use for absolute quantification and metabolic labeling to study lipid dynamics.
Core Principles: Isotope Dilution Mass Spectrometry (IDMS)
The foundational principle for using deuterium-labeled standards is Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known quantity of a deuterium-labeled analog of the analyte (the internal standard or IS) is added to a sample at the beginning of the workflow.[5] Because the internal standard is chemically almost identical to the endogenous analyte, it behaves similarly during extraction, derivatization, and chromatographic separation.[5] Any sample loss or variability in ionization efficiency in the mass spectrometer will affect both the analyte and the internal standard equally.[1][5] By measuring the ratio of the mass spectrometric signal of the native analyte to that of the deuterium-labeled internal standard, precise and accurate quantification can be achieved.[7]
Advantages of Deuterium-Labeled Standards:
-
Correction for Matrix Effects: Biological samples contain complex matrices that can suppress or enhance the analyte signal during ionization.[1][8] Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, enabling reliable correction.[9]
-
Compensation for Sample Loss: It is almost inevitable that some sample will be lost during multi-step extraction and preparation procedures.[1] Adding the internal standard at the earliest stage ensures that it accounts for these losses proportionally.[9]
-
Improved Accuracy and Precision: The use of internal standards significantly enhances the precision and accuracy of lipid quantification, leading to more reliable and reproducible data.[1]
Experimental Workflow for Quantitative Lipidomics
The general workflow involves spiking the sample with the internal standard, extracting the lipids, and analyzing the extract using Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: General experimental workflow for quantitative lipidomics using internal standards.
Application 1: Absolute Quantification of Lipids
Deuterium-labeled lipids that are chemically identical to the endogenous species are ideal internal standards for achieving absolute quantification.[3] When a specific deuterated analog is unavailable, a standard from the same lipid class with odd-chain fatty acids can be used.[10]
Protocol 1: Lipid Extraction from Plasma using MTBE Method
This protocol is adapted from established methods for extracting a broad range of lipids from plasma samples.[4][11]
Materials:
-
Plasma samples
-
Methanol (LC-MS grade), pre-chilled
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Deuterium-labeled internal standard mixture (in methanol)
-
Phosphate-buffered saline (PBS)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g at 4°C)
-
Nitrogen evaporator
-
LC-MS vials with inserts
Procedure:
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 10 µL of plasma. Add 225 µL of cold methanol containing the deuterium-labeled internal standard mixture.[11]
-
Protein Precipitation & Lipid Extraction: Add 750 µL of MTBE. Vortex vigorously for 10 seconds.[11]
-
Incubation: Shake the mixture for 6 minutes at 4°C.[11]
-
Phase Separation: Add 188 µL of water (or PBS) to induce phase separation.[4][11] Vortex for 20 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[4] Two distinct phases will be visible.
-
Collection: Carefully collect the upper organic phase (which contains the lipids) and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of a solvent suitable for LC-MS analysis (e.g., methanol/toluene 9:1, v/v) and transfer to an LC-MS vial.[11]
Protocol 2: LC-MS/MS Analysis and Quantification
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer or a triple quadrupole mass spectrometer.[4][11]
Example Chromatographic Conditions (Reversed-Phase): [4]
-
Column: C18 column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 2-5 µL.
-
Gradient:
-
0-4 min: 15% to 30% B
-
4-5 min: 30% to 52% B
-
5-22 min: 52% to 82% B
-
22-27 min: 82% to 99% B
-
27-38 min: Hold at 99% B
-
38-38.2 min: Return to 15% B for re-equilibration.
-
Data Analysis:
-
Peak Integration: Integrate the chromatographic peak areas for the endogenous lipid and the corresponding deuterium-labeled internal standard.
-
Calibration Curve: Prepare a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against known concentrations of the analyte.[1]
-
Quantification: Determine the concentration of the analyte in the unknown samples by using the peak area ratio and interpolating from the calibration curve.
Quantitative Data: Comparison of Internal Standards
The choice of internal standard is critical for accurate quantification. While deuterium-labeled standards are widely used, other options exist, each with specific advantages and disadvantages.[4]
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated Lipids | Analyte with one or more hydrogen atoms replaced by deuterium (²H). | Co-elutes closely with the endogenous analyte in LC.[4] Effectively corrects for matrix effects.[4] | May exhibit a slight retention time shift compared to the native analyte.[2][12] Potential for H/D exchange at unstable positions.[5] |
| ¹³C-Labeled Lipids | Analyte with one or more ¹²C atoms replaced by ¹³C. | Considered the most accurate standard as it has nearly identical chemical and physical properties to the analyte.[2] Stable label with no risk of exchange.[2] | Higher cost of synthesis and commercial availability can be limited.[2] |
| Odd-Chain Lipids | A lipid from the same class but with fatty acid chains of an odd number of carbons (e.g., C17:0), which are not typically found in mammals. | Cost-effective and commercially available. Useful when a labeled analog is not available. | Does not co-elute with all analytes of the same class. May not perfectly mimic the ionization behavior and matrix effects of all endogenous species.[4] |
Application 2: Metabolic Labeling for Lipid Dynamics
Stable isotope labeling using precursors like deuterium oxide (D₂O, heavy water) is a powerful technique to investigate the metabolism and dynamics of lipids, such as de novo biosynthesis, transport, and degradation.[2][12] D₂O is a cost-effective and non-invasive tracer that uniformly labels major lipid classes, providing a comprehensive view of the lipidome's turnover.[13]
De Novo Fatty Acid Synthesis Pathway
When D₂O is introduced into a biological system, the deuterium is incorporated into various metabolic precursors, including acetyl-CoA and NADPH. During de novo fatty acid synthesis, these deuterium atoms are incorporated into the growing fatty acid chains. By measuring the extent of deuterium incorporation, the rate of new lipid synthesis can be determined.[14]
Caption: Deuterium from D₂O is incorporated into lipids via de novo synthesis.[14]
Protocol 3: In Vivo Metabolic Labeling with D₂O in Mice
This protocol provides a general framework for studying de novo lipogenesis in animal models.[15]
Materials:
-
Mice (e.g., C57BL/6)
-
Deuterium oxide (D₂O, 99.8%)
-
Sterile 0.9% saline
-
Animal handling and injection equipment
-
Tissue homogenization equipment
-
Lipid extraction solvents (as per Protocol 1)
Procedure:
-
Acclimation: Acclimate mice to experimental conditions for at least one week.
-
D₂O Administration: Prepare a bolus intraperitoneal (IP) injection of D₂O in sterile saline to achieve a target of 4-5% body water enrichment.[15] Alternatively, D₂O can be provided in the drinking water.
-
Time Course: Collect blood and tissues at various time points after D₂O administration (e.g., 0, 2, 4, 8, 24 hours) to monitor the rate of deuterium incorporation.
-
Sample Processing:
-
Process blood to plasma.
-
Homogenize tissue samples in an appropriate buffer.
-
-
Lipid Extraction: Perform lipid extraction on plasma and tissue homogenates using the MTBE method described in Protocol 1. Note: Do not add a deuterated internal standard at this stage, as it would interfere with the measurement of metabolically incorporated deuterium. An odd-chain or ¹³C-labeled standard should be used for quantification if needed.
-
LC-MS Analysis: Analyze the lipid extracts using high-resolution mass spectrometry to resolve the different isotopologues (molecules with different numbers of deuterium atoms) of each lipid species.
-
Data Analysis: Calculate the rate of synthesis by measuring the ratio of the area of the deuterium-labeled isotopes to the area of the non-labeled isotopes over time.[16]
Troubleshooting and Considerations
The successful application of deuterium-labeled standards requires careful consideration of potential analytical challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. benchchem.com [benchchem.com]
- 10. escholarship.org [escholarship.org]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Tracing de novo Lipids using Stable Isotope Labeling LC-TIMS-TOF MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 1-Dodecanol-d26 in Drug Metabolism Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Dodecanol-d26, a deuterated form of 1-dodecanol, in drug metabolism research. The unique properties of this stable isotope-labeled compound make it an invaluable tool for accurate quantification, pathway elucidation, and enzyme kinetic studies.
Introduction
1-Dodecanol, a 12-carbon fatty alcohol, undergoes metabolism primarily in the liver by cytochrome P450 (CYP) enzymes. Understanding its metabolic fate is crucial as it serves as a representative long-chain alcohol and can provide insights into the metabolism of structurally related drugs and xenobiotics. This compound, where the hydrogen atoms have been replaced with deuterium, is chemically identical to its unlabeled counterpart but possesses a higher mass. This mass difference allows for its use as an internal standard in mass spectrometry-based assays, a tracer for metabolic pathways, and a tool to investigate kinetic isotope effects.
Key Applications
The primary applications of this compound in drug metabolism research include:
-
Internal Standard for Quantitative Analysis: Its most common application is as an internal standard for the accurate and precise quantification of 1-dodecanol and its metabolites in biological matrices using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The deuterated standard corrects for variations in sample preparation and instrument response.
-
Metabolic Stability Assays: To determine the rate of disappearance of 1-dodecanol in in vitro systems like human liver microsomes (HLM), providing an estimate of its intrinsic clearance.
-
Reaction Phenotyping: To identify the specific CYP isoforms responsible for the metabolism of 1-dodecanol.
-
Metabolic Pathway Elucidation: As a tracer to follow the metabolic fate of the dodecyl chain and identify downstream metabolites.
Data Presentation
Table 1: LC-MS/MS Parameters for the Analysis of 1-Dodecanol
| Parameter | 1-Dodecanol | This compound (Internal Standard) |
| Precursor Ion (m/z) | Varies with derivatization | Varies with derivatization |
| Product Ion (m/z) | Varies with derivatization | Varies with derivatization |
| Collision Energy (eV) | To be optimized | To be optimized |
| Limit of Detection (LOD) | ~0.005 µg/L | Not Applicable |
| Limit of Quantification (LOQ) | ~0.01 µg/L | Not Applicable |
Note: Precursor and product ions will depend on the derivatization agent used, such as phenyl isocyanate, to improve ionization efficiency.[1][2]
Table 2: Hypothetical Kinetic Parameters for 1-Dodecanol Metabolism in Human Liver Microsomes
| Metabolic Pathway | CYP Isoform(s) | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |
| ω-Hydroxylation | CYP4 family | To be determined | To be determined |
| (ω-1)-Hydroxylation | CYP4 family | To be determined | To be determined |
These values are hypothetical and would need to be determined experimentally using the protocols outlined below. The metabolism of long-chain fatty alcohols is primarily attributed to the CYP4 family of enzymes.
Experimental Protocols
Protocol 1: Metabolic Stability of 1-Dodecanol in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of 1-dodecanol.
Materials:
-
1-Dodecanol
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of 1-dodecanol in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare the incubation mixture in phosphate buffer (pH 7.4) containing HLM (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing a known concentration of this compound as the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to determine the remaining concentration of 1-dodecanol.
-
Plot the natural logarithm of the percentage of 1-dodecanol remaining versus time to determine the elimination rate constant (k).
-
Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint = (0.693/t1/2) / [microsomal protein concentration]).
Protocol 2: CYP450 Reaction Phenotyping of 1-Dodecanol
Objective: To identify the major CYP isoforms responsible for 1-dodecanol metabolism.
Materials:
-
1-Dodecanol
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4, and CYP4 family isoforms)
-
Pooled Human Liver Microsomes (HLM)
-
CYP-specific chemical inhibitors
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
A. Recombinant Enzyme Approach
-
Incubate 1-dodecanol with a panel of individual recombinant human CYP enzymes.
-
Follow the general incubation and analysis procedure outlined in Protocol 1.
-
The rate of disappearance of 1-dodecanol or the formation of its hydroxylated metabolites will indicate which CYP isoforms are capable of metabolizing the compound.
B. Chemical Inhibition Approach
-
Pre-incubate HLM with known CYP-specific chemical inhibitors for a defined period.
-
Initiate the metabolic reaction by adding 1-dodecanol and the NADPH regenerating system.
-
Follow the general incubation and analysis procedure outlined in Protocol 1.
-
A significant decrease in the metabolism of 1-dodecanol in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
Protocol 3: Quantitative Analysis of 1-Dodecanol and its Metabolites using this compound as an Internal Standard
Objective: To accurately quantify 1-dodecanol and its hydroxylated metabolites in a biological matrix.
Materials:
-
Biological sample (e.g., plasma, microsomal incubate)
-
This compound (as internal standard)
-
Calibration standards of 1-dodecanol and its metabolites
-
Protein precipitation solvent (e.g., cold acetonitrile)
-
LC-MS/MS system
Procedure:
-
To a known volume of the biological sample, add a fixed amount of this compound solution.
-
Add cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 1-dodecanol and its metabolites in the unknown samples from the calibration curve.
Metabolic Pathway of 1-Dodecanol
1-Dodecanol is primarily metabolized by cytochrome P450 enzymes through hydroxylation at the terminal (ω) and sub-terminal (ω-1) positions of the alkyl chain.[1][3] The resulting diols can be further oxidized to the corresponding carboxylic acids.
Conclusion
This compound is a versatile and essential tool for researchers in drug metabolism. Its application as an internal standard ensures the accuracy and reliability of quantitative data. Furthermore, its use in metabolic stability and reaction phenotyping assays provides critical information for predicting the pharmacokinetic properties of new chemical entities. The protocols and information provided herein serve as a comprehensive guide for the effective utilization of this compound in drug metabolism research.
References
Application Note: High-Throughput Quantification of 1-Dodecanol in Complex Biological Matrices Using 1-Dodecanol-d26 as an Internal Standard by LC-MS/MS
Abstract
This document provides a detailed protocol for the quantitative analysis of 1-dodecanol, a long-chain fatty alcohol, in complex biological matrices such as human plasma. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 1-dodecanol-d26 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The use of a SIL-IS is crucial for correcting variations during sample preparation and potential matrix effects during analysis.[1][2] This protocol is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for the quantification of fatty alcohols in biological samples.
Introduction
Long-chain fatty alcohols like 1-dodecanol are involved in various physiological and pathological processes. Accurate quantification of these compounds in biological matrices is essential for understanding their roles in health and disease.[3] LC-MS/MS is a powerful analytical technique for the sensitive and selective quantification of small molecules in complex mixtures.[4] However, the complexity of biological matrices can lead to significant variability in sample recovery and ion suppression or enhancement in the mass spectrometer.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS. This deuterated analog co-elutes with the native analyte and exhibits nearly identical chemical and physical properties, allowing for reliable correction of analytical variability.[5]
Principle of the Method
The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of the internal standard, this compound, is added to the biological sample prior to any sample preparation steps. The sample then undergoes a protein precipitation and liquid-liquid extraction (LLE) to isolate the analyte and internal standard. The extract is subsequently analyzed by LC-MS/MS. Quantification of 1-dodecanol is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated using standards with known concentrations of 1-dodecanol and a constant concentration of this compound.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
1-Dodecanol (Sigma-Aldrich, Cat. No. D7402 or equivalent)
-
This compound (Toronto Research Chemicals, Cat. No. D628427 or equivalent)
-
-
Solvents and Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Human plasma (pooled, K2-EDTA as anticoagulant)
-
Stock and Working Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-dodecanol and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or blank (methanol) into a 2 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard spiking solution to each tube (except for the blank).
-
Vortex for 30 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 2 mL tube.
-
Add 1 mL of hexane/ethyl acetate (90:10, v/v) to the supernatant for liquid-liquid extraction.
-
Vortex for 2 minutes.
-
Centrifuge at 5,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of the mobile phase (Acetonitrile:Water with 0.1% Formic Acid, 80:20, v/v).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient Elution:
-
0-1 min: 60% B
-
1-5 min: 60% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 60% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Curtain Gas: 30 psi
-
Nebulizer Gas: 50 psi
-
Auxiliary Gas: 50 psi
-
Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
-
MRM Transitions:
-
1-Dodecanol (Analyte): Precursor Ion (Q1): m/z 169.2 [M+H-H₂O]⁺; Product Ion (Q3): m/z 83.1
-
This compound (Internal Standard): Precursor Ion (Q1): m/z 195.4 [M+H-H₂O]⁺; Product Ion (Q3): m/z 97.2
-
-
Data Presentation
The quantitative data obtained from this method should be summarized for clarity and easy comparison.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 148,500 | 0.0102 |
| 5 | 7,650 | 151,200 | 0.0506 |
| 10 | 15,300 | 149,800 | 0.1021 |
| 50 | 75,800 | 150,500 | 0.5036 |
| 100 | 152,100 | 149,900 | 1.0147 |
| 250 | 378,900 | 150,100 | 2.5243 |
| 500 | 755,200 | 149,600 | 5.0481 |
| 1000 | 1,510,500 | 149,800 | 10.0834 |
| Linearity (r²) | 0.9995 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) |
| Mean Conc. (ng/mL) ± SD | Accuracy (%) | ||
| LLOQ | 1 | 1.05 ± 0.09 | 105.0 |
| Low QC | 3 | 2.91 ± 0.18 | 97.0 |
| Mid QC | 150 | 154.5 ± 7.3 | 103.0 |
| High QC | 750 | 738.0 ± 29.5 | 98.4 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.5 | 95.8 |
| High QC | 750 | 94.1 | 97.2 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of 1-dodecanol in plasma.
Principle of Internal Standard Correction
Caption: Principle of internal standard correction.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and robust approach for the quantification of 1-dodecanol in complex biological matrices like human plasma. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision by compensating for matrix effects and variations during sample handling and analysis.[6] This protocol serves as a comprehensive guide for researchers and analysts in the fields of clinical research, toxicology, and drug development where the monitoring of fatty alcohols is of interest.
References
- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Microbial Degradation Pathways of 1-Dodecanol-d26
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-Dodecanol-d26, a stable isotope-labeled long-chain fatty alcohol, for elucidating microbial degradation pathways. The use of deuterated substrates like this compound offers a powerful tool for tracing the metabolic fate of these compounds within complex microbial communities or by specific microorganisms. This approach, known as stable isotope probing (SIP), allows for the direct linking of metabolic function to microbial identity.
Introduction to 1-Dodecanol and Microbial Degradation
1-Dodecanol is a 12-carbon straight-chain fatty alcohol that is widely distributed in nature and used in various industrial applications. Microorganisms play a crucial role in the environmental fate of such compounds through biodegradation. The primary aerobic degradation pathway for n-alcohols involves a terminal oxidation process. In this pathway, the alcohol is first oxidized to the corresponding aldehyde (dodecanal) by an alcohol dehydrogenase. Subsequently, an aldehyde dehydrogenase converts the aldehyde to a fatty acid (dodecanoic acid). This fatty acid can then be completely mineralized through the β-oxidation cycle to provide carbon and energy for microbial growth.
The use of this compound, where the hydrogen atoms on the alkyl chain are replaced with deuterium, allows researchers to track the movement of the dodecanol backbone through these metabolic pathways. By analyzing the incorporation of deuterium into microbial biomass components such as fatty acids, DNA, and proteins, it is possible to identify the microorganisms responsible for the degradation and to quantify the extent of substrate assimilation.
Key Applications of this compound in Microbial Studies
-
Elucidation of Degradation Pathways: Tracing the appearance of deuterium in metabolic intermediates and end-products to confirm the steps in the degradation pathway.
-
Identification of Key Degrading Microorganisms: In complex microbial communities (e.g., soil, sediment, wastewater), identifying the specific taxa that actively assimilate carbon from 1-dodecanol. This is achieved by analyzing deuterium incorporation into biomarkers like phospholipid fatty acids (PLFAs) or nucleic acids (DNA/RNA).
-
Quantification of Biodegradation Rates: Measuring the rate of disappearance of this compound and the incorporation of deuterium into microbial biomass over time to determine the kinetics of the degradation process.
-
Screening for Novel Biocatalysts: Identifying microorganisms with efficient long-chain alcohol degradation capabilities for potential applications in bioremediation and industrial biotechnology.
Experimental Design and Protocols
Protocol 1: General Aerobic Biodegradation Assay
This protocol outlines a general method for assessing the aerobic biodegradation of this compound by a pure microbial culture or a microbial consortium.
Materials:
-
Microorganism or microbial consortium of interest
-
Basal salt medium (BSM) appropriate for the test organism(s)
-
This compound (as the sole carbon source)
-
Sterile culture flasks or vials
-
Shaking incubator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Solvents for extraction (e.g., hexane, ethyl acetate)
-
Internal standard (e.g., a non-deuterated long-chain alkane)
Procedure:
-
Prepare Inoculum: Grow the microbial culture in a suitable growth medium to the mid-exponential phase. Harvest the cells by centrifugation and wash twice with sterile BSM to remove any residual carbon sources. Resuspend the cells in BSM to a desired optical density (e.g., OD600 of 1.0).
-
Set up Microcosms: In sterile flasks, add a defined volume of BSM. Add this compound to a final concentration of 100 mg/L. It is advisable to dissolve the this compound in a minimal amount of a suitable solvent or use a carrier to ensure its dispersion in the aqueous medium.
-
Inoculation: Inoculate the flasks with the prepared cell suspension to a final OD600 of 0.1. Include control flasks: a no-inoculum control to assess abiotic loss of the substrate and a no-substrate control to monitor endogenous metabolism.
-
Incubation: Incubate the flasks at the optimal temperature and shaking speed for the test organism(s).
-
Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw aliquots from each flask for analysis.
-
Extraction: Extract the samples with an equal volume of a suitable organic solvent (e.g., hexane) containing an internal standard. Vortex vigorously and centrifuge to separate the phases.
-
GC-MS Analysis: Analyze the organic extract by GC-MS to quantify the remaining this compound. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to specifically detect the deuterated compound and its metabolites.
Protocol 2: Stable Isotope Probing (SIP) with DNA
This protocol describes how to identify the microorganisms that assimilate carbon from this compound in a mixed microbial community by analyzing deuterium incorporation into their DNA.
Materials:
-
Environmental sample (e.g., soil, sediment)
-
Basal salt medium (BSM)
-
This compound
-
Control substrate (unlabeled 1-Dodecanol)
-
Microcosm setup (e.g., serum bottles)
-
DNA extraction kit
-
Ultracentrifuge with a vertical or near-vertical tube rotor
-
Cesium chloride (CsCl)
-
Gradient buffer
-
Fractionator
-
PCR reagents and primers for 16S rRNA gene amplification
-
Sequencing platform
Procedure:
-
Microcosm Setup: Prepare microcosms with the environmental sample and BSM. Add this compound to the "labeled" microcosms and unlabeled 1-dodecanol to the "unlabeled" control microcosms.
-
Incubation: Incubate the microcosms under conditions that mimic the natural environment (e.g., temperature, oxygen availability).
-
DNA Extraction: At the end of the incubation period, extract total DNA from both labeled and unlabeled microcosms.
-
Isopycnic Centrifugation: Combine the extracted DNA with a CsCl solution to create a density gradient. Centrifuge at high speed for a sufficient time (e.g., >48 hours) to allow the DNA to band according to its buoyant density. Deuterium-labeled DNA will be denser and form a band lower in the gradient than unlabeled DNA.
-
Fractionation and DNA Quantification: Carefully fractionate the density gradient and quantify the DNA in each fraction.
-
Identification of Labeled DNA: Identify the fractions containing the "heavy" (deuterium-labeled) DNA by comparing the DNA distribution profiles of the labeled and unlabeled samples.
-
Microbial Community Analysis: Amplify the 16S rRNA gene from the heavy DNA fractions using PCR. Analyze the resulting amplicons by high-throughput sequencing to identify the microbial taxa that incorporated the deuterium from this compound.
Data Presentation
Quantitative data from biodegradation and SIP experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical Biodegradation of this compound by a Bacterial Isolate
| Time (hours) | This compound Concentration (mg/L) | Deuterium Incorporation into Biomass (%) |
| 0 | 100.0 ± 5.0 | 0.0 |
| 12 | 75.2 ± 4.1 | 15.3 ± 1.2 |
| 24 | 40.5 ± 3.5 | 35.8 ± 2.5 |
| 48 | 5.1 ± 0.8 | 58.9 ± 3.1 |
| 72 | < 1.0 | 62.5 ± 2.8 |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Proposed microbial degradation pathway of this compound.
Caption: Experimental workflow for DNA-based Stable Isotope Probing (SIP).
Disclaimer: The protocols and data presented here are illustrative and based on established methodologies for stable isotope probing. Researchers should optimize these protocols for their specific experimental systems and microorganisms. Direct experimental validation is necessary to confirm the degradation pathways and microbial players involved in this compound metabolism.
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Dodecanol-d26 Concentration as an Internal Standard
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively optimizing the concentration of 1-Dodecanol-d26 for use as an internal standard in quantitative analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why should I use a deuterated internal standard like this compound?
A1: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[1][2] Because this compound is a stable isotope-labeled (SIL) version of 1-Dodecanol, its physicochemical properties are nearly identical to the unlabeled analyte.[1][3] This ensures that it behaves similarly during sample preparation, extraction, chromatography, and ionization, effectively compensating for variability and matrix effects.[1][3][4] The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, which significantly improves the accuracy and precision of the results.[1]
Q2: When should I add the this compound internal standard to my samples?
A2: For most applications, the internal standard should be added as early as possible in the analytical procedure.[5] This allows it to account for analyte losses during various sample preparation steps such as extraction, evaporation, and reconstitution.[1] By adding a known amount of this compound at the beginning, any subsequent losses will affect both the analyte and the internal standard proportionally, maintaining a constant ratio.[6]
Q3: What is a good starting concentration for this compound?
A3: A common rule of thumb is to use an internal standard concentration that yields a signal that is approximately 50% of the signal of the highest calibration standard.[7] Another approach is to use a concentration that is similar to that of the target analyte in the samples.[8] It is crucial to select a concentration that provides a stable and reproducible signal without saturating the detector.
Q4: Can the concentration of this compound affect the linearity of my calibration curve?
A4: Yes, the concentration of the internal standard can influence linearity. In some cases, increasing the internal standard concentration, even higher than the upper limit of quantification (ULOQ), has been shown to improve linearity, potentially by mitigating ion suppression or saturation effects at high analyte concentrations.[7] However, excessively high concentrations can also lead to issues, so optimization is key.
Troubleshooting Guides
Issue 1: High Variability in this compound Signal
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Possible Causes:
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Inconsistent Sample Preparation: Errors in pipetting the internal standard, inconsistent extraction recovery, or incomplete vortexing can lead to variability.[2]
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Instrumental Issues: Fluctuations in injection volume, detector drift, or issues with the autosampler can contribute to signal instability.[2][9]
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Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the internal standard.
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Leaking Internal Standard Vessel: In autosamplers, a leak in the internal standard vessel can result in inconsistent dosing.[10]
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Troubleshooting Steps:
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Verify Pipetting Accuracy: Calibrate and check the precision of the pipettes used to add the internal standard.
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Evaluate Extraction Efficiency: Perform recovery experiments at different concentrations to ensure consistent extraction of this compound.
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Perform System Suitability Tests: Inject the internal standard solution multiple times to check for instrument-related variability. A high relative standard deviation (RSD) may indicate an instrument issue.[9]
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Investigate Matrix Effects: Analyze the internal standard in the absence and presence of the sample matrix to assess ion suppression or enhancement.
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Check for Leaks: If using an autosampler, inspect the internal standard vessel and tubing for any leaks.[10]
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Issue 2: Poor Linearity of the Calibration Curve
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Possible Causes:
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Inappropriate Internal Standard Concentration: The selected concentration may be too low or too high, leading to a non-linear response ratio.
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Detector Saturation: High concentrations of the analyte or internal standard can saturate the detector.
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Cross-Contamination: Contamination of the internal standard with the analyte, or vice-versa, can affect linearity.[7]
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Analyte-Internal Standard Interactions: At high concentrations, the analyte and internal standard may interact, affecting their ionization.[7]
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Troubleshooting Steps:
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Optimize Internal Standard Concentration: Experiment with different concentrations of this compound (see Experimental Protocol below).
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Check for Detector Saturation: Review the absolute signal responses for both the analyte and the internal standard. If they plateau at high concentrations, detector saturation may be occurring.
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Verify Standard Purity: Ensure the purity of both the analyte and this compound standards.
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Dilute High-Concentration Samples: If non-linearity is observed at the higher end of the curve, try diluting the high-concentration standards.
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Experimental Protocols
Protocol for Optimizing this compound Concentration
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Prepare a Series of Internal Standard Working Solutions: Prepare several working solutions of this compound in a suitable solvent at concentrations ranging from, for example, 10 ng/mL to 1000 ng/mL.
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Spike into Calibration Standards: Prepare a set of calibration standards for your target analyte. To each calibration level, add a fixed volume of one of the this compound working solutions. Repeat this for each of the different internal standard concentrations.
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Sample Preparation and Analysis: Process and analyze all prepared standards according to your established analytical method (e.g., GC-MS or LC-MS).
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Data Evaluation:
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For each internal standard concentration, generate a calibration curve by plotting the analyte/internal standard peak area ratio against the analyte concentration.
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Calculate the coefficient of determination (R²) for each curve.
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Evaluate the accuracy and precision of the quality control (QC) samples at each internal standard concentration.
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Assess the signal-to-noise (S/N) ratio for the internal standard at the lower limit of quantification (LLOQ).
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Selection of Optimal Concentration: Choose the this compound concentration that provides the best linearity (R² closest to 1.0), accuracy, precision, and an adequate S/N ratio for the internal standard peak.
Data Presentation
Table 1: Effect of this compound Concentration on Calibration Curve Linearity
| This compound Concentration (ng/mL) | Calibration Curve R² |
| 10 | 0.9925 |
| 50 | 0.9989 |
| 100 | 0.9995 |
| 250 | 0.9991 |
| 500 | 0.9978 |
Table 2: Impact of this compound Concentration on QC Sample Accuracy and Precision
| This compound Concentration (ng/mL) | QC Level | Mean Accuracy (%) | Precision (%RSD) |
| 50 | Low | 98.5 | 4.2 |
| Mid | 101.2 | 3.1 | |
| High | 99.8 | 2.5 | |
| 100 | Low | 99.2 | 2.8 |
| Mid | 100.5 | 1.9 | |
| High | 100.1 | 1.5 | |
| 250 | Low | 103.7 | 5.5 |
| Mid | 102.1 | 4.8 | |
| High | 101.5 | 4.1 |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. rsc.org [rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 10. blog.teledynetekmar.com [blog.teledynetekmar.com]
Technical Support Center: Overcoming Matrix Effects with 1-Dodecanol-d26
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Dodecanol-d26 as an internal standard to overcome matrix effects in bioanalysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental workflows.
Question: Why am I observing poor reproducibility and a drift in my internal standard (this compound) signal?
Answer: Poor reproducibility and signal drift with a deuterated internal standard like this compound can stem from several factors. A primary concern is the potential for deuterium-hydrogen back-exchange, where deuterium atoms on the internal standard are replaced by protons from the sample matrix or solvent. This can lead to a decrease in the internal standard signal and a corresponding artificial increase in the analyte signal.
To troubleshoot this, evaluate the stability of this compound in your biological matrix at various pH levels and temperatures. An experiment incubating the deuterated internal standard in the matrix under different conditions can help identify if deuterium exchange is occurring.[1] If exchange is confirmed, consider using an internal standard with deuterium labels on more chemically stable positions, such as an aromatic ring or an aliphatic chain, if available. Alternatively, ¹³C or ¹⁵N labeled standards are not susceptible to this exchange.[1]
Question: My results show a consistent overestimation or underestimation of the analyte concentration, even with an internal standard. What could be the cause?
Answer: This issue may be due to isotopic contribution, also known as crosstalk, or the presence of impurities. Crosstalk occurs when the naturally occurring heavy isotopes of the analyte (e.g., ¹³C) contribute to the mass spectrometric signal of this compound, especially if the mass difference is small.[1] Additionally, the this compound standard itself may contain a small amount of the unlabeled 1-Dodecanol as an impurity from its synthesis.
To investigate, prepare and analyze a series of calibration standards without the internal standard while monitoring the mass transition of this compound. A signal that increases with the analyte concentration indicates isotopic crosstalk.[1] To check for impurities, analyze a solution containing only the this compound standard and monitor for the mass transition of the unlabeled analyte.[1]
Question: I am still observing significant ion suppression or enhancement despite using this compound. What should I do?
Answer: Even with a co-eluting deuterated internal standard, significant matrix effects can persist due to several factors:
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Sub-optimal LC-MS conditions: The mobile phase composition, gradient slope, and ion source parameters can all influence the extent of matrix effects. Optimization of these parameters, such as using a slower gradient, can improve the separation of the analyte from interfering matrix components.
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Differential matrix effects: In some cases, the analyte and this compound may not experience identical ion suppression or enhancement, even if they co-elute.[2] This can happen if they are on the leading or tailing edge of a region of ion suppression.[2]
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High concentration of matrix components: If the concentration of co-eluting matrix components is excessively high, it can overwhelm the ionization source, affecting both the analyte and the internal standard.
To address this, a post-extraction spike experiment can be performed to evaluate the matrix effect on both the analyte and this compound individually. If a significant difference is observed, further optimization of the sample cleanup procedure or chromatographic separation is necessary.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in bioanalysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of quantitative analysis.
Q2: How does this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Because it is chemically almost identical to the unlabeled 1-Dodecanol, it exhibits nearly the same physicochemical properties. This allows it to co-elute during chromatography and experience the same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate quantification.
Q3: What are the key considerations when developing a bioanalytical method using this compound?
A3: Several factors should be considered:
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Analyte and Internal Standard Co-elution: Ensure that the chromatographic conditions are optimized for the co-elution of 1-Dodecanol and its deuterated internal standard.
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Sample Preparation: Employ a sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) that effectively removes interfering matrix components.[4]
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Method Validation: A full validation of the bioanalytical method is crucial to ensure its reliability. This includes assessing selectivity, linearity, accuracy, precision, and stability.
Q4: Can this compound be used for the analysis of other long-chain alcohols?
A4: While this compound is the ideal internal standard for the quantification of 1-Dodecanol, its use for other long-chain alcohols should be approached with caution. For accurate quantification, the internal standard should be a stable isotope-labeled version of the specific analyte of interest. If a dedicated deuterated standard is not available, a structural analog may be used, but it is less ideal as it may not perfectly mimic the behavior of the analyte in the matrix and during ionization.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol helps to quantify the extent of matrix effects on the analyte.
Materials:
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Blank biological matrix (e.g., plasma, urine) from at least six different sources.
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Analyte (1-Dodecanol) and internal standard (this compound) stock solutions.
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Solvents for extraction and reconstitution.
Procedure:
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Prepare three sets of samples:
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Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
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Set B (Post-Extraction Spike): Extract blank matrix samples using the developed sample preparation method. Spike the analyte and internal standard into the extracted matrix.
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Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.
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Analyze the samples using the developed LC-MS/MS method.
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Calculate the Matrix Factor (MF):
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MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
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An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
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Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
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IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)
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Protocol 2: Representative Sample Preparation (Protein Precipitation)
This is a common and straightforward method for sample cleanup.
Materials:
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Biological matrix sample (e.g., 100 µL of plasma).
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This compound internal standard working solution.
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Ice-cold acetonitrile.
Procedure:
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To 100 µL of the plasma sample, add a specific volume of the this compound working solution.
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Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table provides representative acceptance criteria for a validated bioanalytical method using a deuterated internal standard, based on regulatory guidelines.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | CV ≤ 15% across different lots of matrix |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Visualizations
Caption: A typical experimental workflow for bioanalysis using this compound.
Caption: A logical workflow for troubleshooting common issues in bioanalysis.
References
Technical Support Center: Optimizing 1-Dodecanol-d26 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution during the analysis of 1-Dodecanol-d26.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound in gas chromatography (GC)?
Poor peak shape for long-chain alcohols like this compound is often attributed to several factors:
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Active Sites: The hydroxyl group of this compound can interact with active sites (e.g., silanol groups) in the GC inlet liner, column, or connections. This secondary interaction can lead to peak tailing.
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Column Overload: Injecting too much of the sample can saturate the stationary phase, resulting in peak fronting.
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Inadequate Inlet Temperature: If the injector temperature is too low, the high-boiling point this compound may not vaporize completely or quickly, leading to a broad and potentially tailing peak. Conversely, excessively high temperatures can cause thermal degradation.
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Suboptimal Temperature Program: A temperature ramp that is too fast may not provide sufficient separation, while a ramp that is too slow can lead to broader peaks due to increased diffusion.
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Column Contamination: Accumulation of non-volatile residues at the head of the column can interfere with the chromatography, causing peak distortion.
Q2: How does deuterium labeling in this compound affect its chromatographic behavior?
Deuterium-labeled compounds often exhibit slightly different retention times compared to their non-deuterated analogs. In gas chromatography, deuterated compounds typically elute slightly earlier. This is due to the subtle differences in the physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. This phenomenon, known as the chromatographic isotope effect, should be considered when developing analytical methods and setting integration windows.
Q3: Is derivatization necessary for the analysis of this compound?
While not always mandatory, derivatization is highly recommended for long-chain alcohols like this compound to improve their chromatographic properties. Derivatization, typically silylation (e.g., using BSTFA), converts the polar hydroxyl group into a less polar silyl ether. This increases the volatility and thermal stability of the analyte, leading to improved peak shape, better resolution, and enhanced detection.
Troubleshooting Guide
Issue 1: Peak Tailing
Symptom: The peak for this compound has an asymmetrical shape with a trailing edge.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Active Sites in the GC System | Replace the inlet liner with a new, deactivated liner. Trim the first 10-20 cm of the analytical column to remove any active sites that may have developed. |
| Low Injector Temperature | Increase the injector temperature to ensure complete and rapid vaporization of this compound. A good starting point is typically 250-280°C. |
| Polar Analyte Interaction | Derivatize the sample to convert the polar hydroxyl group to a less polar functional group, which will reduce interactions with the stationary phase. |
| Column Contamination | "Bake out" the column at its maximum recommended temperature for a short period to remove contaminants. |
Issue 2: Peak Fronting
Symptom: The peak for this compound has an asymmetrical shape with a leading edge.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample to reduce the amount of analyte injected. Alternatively, if using a splitless injection, consider switching to a split injection with an appropriate split ratio. |
| Inappropriate Solvent | Ensure the sample solvent is compatible with the stationary phase. A mismatch in polarity can cause peak distortion. |
Issue 3: Poor Resolution
Symptom: The peak for this compound is not well separated from other components in the sample.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Temperature Program | Optimize the oven temperature program. A slower initial ramp rate can improve the separation of earlier eluting compounds. |
| Incorrect Carrier Gas Flow Rate | Ensure the carrier gas flow rate is set to the optimal velocity for the column dimensions and carrier gas being used. This will maximize column efficiency. |
| Inappropriate GC Column | For long-chain alcohols, a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is often a good starting point. For difficult separations, a more polar column may be necessary. |
Experimental Protocols
Protocol 1: Silylation Derivatization of this compound
This protocol describes a general procedure for the silylation of long-chain alcohols to improve their volatility and peak shape in GC analysis.
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Sample Preparation: Accurately weigh approximately 1-10 mg of the this compound sample into a clean, dry vial.
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Solvent Addition: Add 1 mL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.
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Reagent Addition: Add a 1.2 to 2-fold molar excess of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
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Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure the reaction goes to completion.
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Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS system.
Protocol 2: Recommended GC-MS Parameters for Derivatized this compound
The following are suggested starting parameters for the GC-MS analysis of silylated this compound. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase |
| Injector Temperature | 280°C |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on concentration |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Oven Temperature Program | Initial: 100°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 5°C/min to 280°C, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Data Presentation
The following table summarizes the effect of key GC parameters on peak asymmetry for a long-chain alcohol, which can be considered representative for this compound analysis.
| Parameter | Condition 1 | Tailing Factor | Condition 2 | Tailing Factor |
| Injector Temperature | 250°C | 1.8 | 280°C | 1.2 |
| Oven Ramp Rate | 20°C/min | 1.6 | 10°C/min | 1.1 |
| Derivatization | Underivatized | 2.1 | Silylated | 1.0 |
Note: Tailing factor is a measure of peak asymmetry. A value of 1.0 indicates a perfectly symmetrical peak. Higher values indicate increased tailing.
Visualizations
Caption: Troubleshooting workflow for peak shape issues.
Caption: Common causes and solutions for peak tailing.
Troubleshooting low recovery of 1-Dodecanol-d26 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low recovery of 1-Dodecanol-d26 during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low recovery of this compound during extraction?
Low recovery of this compound can stem from several factors related to its physicochemical properties as a long-chain deuterated alcohol. Key contributors include:
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Incomplete Extraction: Suboptimal choice of solvent, incorrect pH, or insufficient mixing can lead to poor partitioning of this compound from the sample matrix into the extraction solvent.
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Adsorption: Long-chain alcohols can adsorb to surfaces such as glassware and pipette tips, leading to significant losses, especially at low concentrations.
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Emulsion Formation (in Liquid-Liquid Extraction): The formation of a stable emulsion between the aqueous and organic phases can trap the analyte, preventing complete separation.
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Analyte Breakthrough (in Solid-Phase Extraction): If the solid-phase extraction (SPE) sorbent is not appropriate or properly conditioned, the analyte may not be retained and will be lost in the loading or wash steps.
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Incomplete Elution (in Solid-Phase Extraction): The elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent.
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Isotope-Specific Issues: While chemically similar, deuterated standards can sometimes exhibit slight differences in chromatographic retention and extraction efficiency compared to their non-deuterated counterparts. Additionally, the stability of the deuterium labels should be considered, although exchange is less likely on a fully deuterated alkyl chain under standard extraction conditions.
Q2: How does the deuterium labeling in this compound affect its extraction behavior compared to unlabeled 1-Dodecanol?
Deuterated internal standards are considered the gold standard in bioanalysis because their physicochemical properties are very similar to the analyte of interest, ensuring they behave almost identically during sample preparation and analysis.[1][2] This similarity allows them to effectively compensate for variability in extraction recovery and matrix effects.[1][3] However, minor differences can arise:
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Polarity and Lipophilicity: The substitution of hydrogen with deuterium can slightly alter the polarity and lipophilicity of a molecule, which may lead to small differences in partitioning behavior during liquid-liquid extraction and retention on chromatographic columns.[4]
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Extraction Recovery: Some studies have reported differences in extraction recovery between an analyte and its deuterated internal standard.[4] It is crucial to evaluate the recovery of this compound independently and not assume it will be identical to that of 1-Dodecanol.
Q3: Can hydrogen-deuterium (H-D) exchange occur with this compound during extraction?
For this compound, where all hydrogens on the dodecyl chain are replaced with deuterium, H-D exchange at these carbon positions is highly unlikely under typical extraction conditions (e.g., neutral or moderately acidic/basic pH, ambient temperature). The hydroxyl proton (-OH) is exchangeable, but this is a single position and does not affect the deuterated alkyl chain. H-D exchange at carbon centers typically requires more forcing conditions, such as the presence of a strong acid or base catalyst and elevated temperatures.
Q4: What are the best practices for handling and storing this compound to ensure its stability and prevent low recovery?
To maintain the integrity of your this compound standard:
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Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
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Solvent Purity: Use high-purity, anhydrous solvents for preparing stock and working solutions to minimize potential impurities and water content that could affect solubility.
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Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation. Aliquot stock solutions into smaller, single-use vials.
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Use Low-Binding Labware: To mitigate adsorption, consider using silanized glassware or low-binding polypropylene tubes and pipette tips, especially for dilute solutions.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
dot
Caption: Troubleshooting workflow for low recovery in Liquid-Liquid Extraction.
| Parameter | Recommendation for this compound | Rationale |
| Extraction Solvent | Hexane, Ethyl Acetate, Dichloromethane | 1-Dodecanol is a non-polar long-chain alcohol and will partition effectively into non-polar organic solvents. |
| Solvent to Sample Ratio | Start with 1:1 (v/v) and increase up to 5:1 if recovery is low. | A higher volume of organic solvent can improve extraction efficiency. |
| pH of Aqueous Phase | Typically neutral. | As a neutral molecule, the charge of 1-Dodecanol is not affected by pH, so pH adjustment is generally not necessary to improve partitioning. |
| Mixing Technique | Gentle inversions (10-20 times) or vortexing for 1-2 minutes. | Vigorous shaking can lead to emulsion formation, especially with complex biological matrices. |
| Emulsion Breaking | Add NaCl to the aqueous phase ("salting out"); Centrifugation. | Increasing the ionic strength of the aqueous phase can help break emulsions. |
| Number of Extractions | Perform 2-3 extractions with fresh solvent and combine the organic layers. | Multiple extractions are more efficient than a single extraction with a large volume of solvent. |
Low Recovery in Solid-Phase Extraction (SPE)
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Caption: General experimental workflow for the extraction and analysis of this compound.
References
Technical Support Center: Minimizing Isotopic Exchange of 1-Dodecanol-d26
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the isotopic exchange of 1-Dodecanol-d26 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange, also known as back-exchange, is a chemical process where a deuterium atom (D) in a labeled compound, such as this compound, is replaced by a hydrogen atom (H) from the surrounding environment. For this compound, the deuterium on the hydroxyl group (-OD) is particularly susceptible to exchange with protons from solvents like water or methanol. This can lead to a decrease in the isotopic purity of the standard, potentially compromising the accuracy and precision of quantitative analyses.[1][2][3]
Q2: What are the primary factors that promote isotopic exchange?
A2: The rate of isotopic exchange is primarily influenced by:
-
pH: Both acidic and basic conditions can catalyze the exchange of the hydroxyl deuterium.[1][4][5][6] The minimum exchange rate for some molecules has been observed around pH 2.5-3.[7][8][9]
-
Temperature: Higher temperatures significantly accelerate the rate of isotopic exchange.[7]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can readily donate protons and facilitate exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are less likely to cause significant exchange.[1]
Q3: How can I detect if isotopic exchange has occurred in my sample?
A3: Isotopic exchange can be detected by:
-
Mass Spectrometry (MS): A decrease in the mass-to-charge ratio (m/z) of the deuterated standard over time indicates a loss of deuterium. You may also observe an increase in the signal corresponding to the unlabeled analyte.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance or increase in the intensity of the hydroxyl proton signal, while the disappearance of the corresponding signal in ²H NMR would indicate exchange.[3][10]
Q4: Is it normal for my deuterated standard to elute slightly earlier than the non-deuterated analyte in LC-MS analysis?
A4: Yes, a slight shift in retention time between a deuterated standard and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect." Typically, deuterated compounds can be slightly less retentive on reversed-phase columns and therefore may elute slightly earlier.[1]
Troubleshooting Guide
Issue: Inaccurate or inconsistent quantitative results observed when using this compound as an internal standard.
This issue may manifest as a decreasing peak area of the deuterated standard over time or the appearance of a peak at the mass of the unlabeled analyte in the internal standard solution.[1]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for suspected isotopic exchange of this compound.
Quantitative Data on Factors Affecting Isotopic Exchange
The extent of isotopic exchange is dependent on the specific compound and experimental conditions. Below is a summary of quantitative observations from studies on deuterated compounds.
| Factor | Condition | Effect on Back-Exchange | Quantitative Observation (Example) |
| pH | Deviation from pH 2.5-3 | Increases | The rate of H/D exchange increases significantly with increasing pH.[7] |
| Temperature | Increase | Increases | The rate of hydrogen-deuterium exchange can increase 10-fold with every 22°C increase in temperature.[7] |
| LC Gradient Time | Shortening | Decreases | Shortening the LC elution gradient by two-fold reduced back-exchange by approximately 2% (from ~30% to 28%) in an HDX-MS experiment.[7] |
| Matrix Incubation | Plasma Incubation (1 hour) | Increases | A 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour.[7] |
Experimental Protocols
Protocol: Minimizing Isotopic Exchange of this compound During Sample Preparation for LC-MS Analysis
1. Materials and Reagents:
-
This compound standard
-
Aprotic solvent (e.g., Acetonitrile, HPLC grade)
-
Deuterated water (D₂O) and deuterated methanol (CD₃OD) (optional, for highly sensitive applications)
-
Formic acid (for pH adjustment)
-
Sample matrix (e.g., plasma, tissue homogenate)
-
Microcentrifuge tubes
2. Preparation of Stock and Working Solutions:
-
Stock Solution: Dissolve the this compound standard in an aprotic solvent such as acetonitrile to a desired concentration (e.g., 1 mg/mL). Store the stock solution in a tightly sealed vial at -20°C or lower.[1][7]
-
Working Solution: Prepare working solutions by diluting the stock solution with the aprotic solvent. Prepare these solutions fresh before each batch of samples to minimize the time they are exposed to ambient moisture.[1]
3. Sample Preparation:
-
Perform all sample preparation steps at a reduced temperature (e.g., on ice) to slow the rate of exchange.[9]
-
If the experimental procedure requires the use of aqueous or protic solutions, minimize the exposure time of the deuterated standard to these solutions.
-
If possible, use deuterated solvents (e.g., D₂O instead of H₂O) for any aqueous steps, though this may not be practical for all applications.
-
For protein precipitation steps using acetonitrile, add the this compound working solution along with the precipitation solvent.
-
After sample processing (e.g., centrifugation, evaporation), reconstitute the sample in the initial mobile phase. If the mobile phase is aqueous, minimize the time between reconstitution and injection.
4. LC-MS Method Optimization:
-
Mobile Phase: If compatible with the chromatography, adjust the pH of the aqueous mobile phase to be slightly acidic (e.g., pH 3-5 with formic acid) to potentially reduce back-exchange.[7]
-
Gradient Time: Employ a shorter LC gradient where possible to reduce the time the analyte spends in the aqueous mobile phase on the column.[7]
-
System Temperature: Maintain the autosampler at a low temperature (e.g., 4°C).
5. Stability Assessment (Optional but Recommended):
-
To quantify the extent of exchange in your specific workflow, perform a stability study.
-
Prepare a set of quality control (QC) samples and analyze them at the beginning and end of your analytical run.
-
A significant decrease in the peak area ratio of the deuterated standard to another internal standard (if used) or a significant increase in the unlabeled analyte signal in the standard-only samples would indicate exchange is occurring.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 6. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Calibration curve issues with 1-Dodecanol-d26 as an internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Dodecanol-d26 as an internal standard in their analytical assays.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound considered a good choice for quantitative analysis?
A1: Deuterated internal standards (IS) are considered the gold standard in quantitative mass spectrometry.[1] Since this compound is chemically almost identical to the unlabeled analyte (1-Dodecanol), it exhibits very similar behavior during sample preparation, chromatography, and ionization.[2] This allows it to effectively compensate for variations in the analytical process, such as extraction efficiency and matrix effects, leading to more accurate and precise results.[3]
Q2: Can this compound be used for analytes other than 1-Dodecanol?
A2: While a stable isotope-labeled version of the analyte is ideal, a structurally similar compound can sometimes be used as an internal standard.[4] this compound may be a suitable internal standard for other long-chain fatty alcohols or related compounds where a deuterated analog of the specific analyte is not available. However, thorough validation is crucial to ensure it adequately mimics the behavior of the target analyte.[5]
Q3: What are the key physicochemical properties of 1-Dodecanol?
A3: 1-Dodecanol is a colorless, solid/liquid with a floral odor. It is practically insoluble in water but soluble in organic solvents like ethanol and ether.[6][7] Key properties are summarized in the table below. Deuteration is not expected to significantly alter these properties, though minor shifts in chromatographic retention time can occur.[8]
Table 1: Physicochemical Properties of 1-Dodecanol
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆O | [9] |
| Molar Mass | 186.34 g/mol | [6] |
| Melting Point | 24 °C | [6] |
| Boiling Point | 259 °C | [6] |
| Density | 0.8309 g/cm³ | [6] |
| logP | 5.36 | [7] |
Q4: Where should I be concerned about deuterium-hydrogen exchange with this compound?
A4: Deuterium atoms on stable, non-acidic carbon positions, like those in this compound, are generally not susceptible to back-exchange with protons from the solvent or matrix. However, it's crucial to avoid storing deuterated compounds in strongly acidic or basic solutions, as this can potentially facilitate exchange over time.[2] The hydroxyl (-OH) proton is readily exchangeable, but deuteration in this compound is on the carbon backbone.
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Symptoms:
-
The coefficient of determination (r²) is below the acceptable limit (typically >0.99).
-
The calibration curve shows a clear non-linear trend (e.g., quadratic).
-
Back-calculated concentrations of calibrators deviate significantly from their nominal values.
Table 2: Troubleshooting Poor Linearity
| Potential Cause | How to Investigate | Recommended Solution |
| Detector Saturation | Observe the analyte peak shape at high concentrations. Flat-topped peaks are a sign of saturation. | Extend the calibration range with lower concentration points or dilute samples to fall within the linear range. |
| Ion Suppression/Enhancement | Analyze the internal standard response across the calibration curve. A decreasing IS signal with increasing analyte concentration suggests competition for ionization. | Optimize the concentration of the internal standard. A different IS concentration may improve linearity. Consider further sample cleanup to reduce matrix effects. |
| Incorrect IS Concentration | An error in the concentration of the this compound stock solution will cause a systematic bias. | Prepare a fresh internal standard stock solution and re-prepare the calibration standards.[3] |
| Analyte/IS Instability | The analyte or this compound may be degrading in the sample matrix or on the autosampler. | Perform stability experiments under the conditions of the analytical run. |
| Contribution from Natural Isotopes | At high analyte concentrations, the naturally occurring isotopes of the analyte can contribute to the signal of a deuterated IS with a low mass shift. | Ensure the mass shift of this compound is sufficient to avoid isotopic overlap.[10] |
Issue 2: High Variability in Internal Standard Response
Symptoms:
-
The peak area of this compound is inconsistent across calibration standards and quality control (QC) samples.
-
Poor precision in the calculated concentrations of QC samples.
Table 3: Troubleshooting Internal Standard Variability
| Potential Cause | How to Investigate | Recommended Solution |
| Inconsistent Sample Preparation | Review the sample preparation workflow for any steps that could introduce variability. | Ensure consistent and accurate pipetting of the internal standard. Thoroughly vortex or mix all samples after adding the IS.[3] |
| Matrix Effects | The IS response may be suppressed or enhanced differently in various samples due to matrix differences. | Evaluate matrix effects using the protocol described below. Improve sample cleanup procedures to remove interfering matrix components. |
| Instrument Instability | Fluctuations in the mass spectrometer's source conditions or detector response can affect the IS signal. | Run system suitability tests to ensure the LC-MS system is stable. Monitor the IS signal in blank injections. |
| This compound Adsorption | Long-chain alcohols can be "sticky" and adsorb to plasticware or parts of the LC system. | Use silanized glassware or polypropylene tubes. Prime the LC system with a few injections of a high-concentration standard before starting the analytical run. |
Experimental Protocols
Protocol 1: Preparation of a Calibration Curve with this compound
Objective: To create a calibration curve for the quantification of an analyte using this compound as an internal standard.
Methodology:
-
Prepare Analyte and Internal Standard Stock Solutions:
-
Accurately weigh and dissolve the analyte and this compound in a suitable solvent (e.g., methanol, acetonitrile) to create primary stock solutions of a known concentration (e.g., 1 mg/mL). Store these stocks appropriately, typically at -20°C or -80°C in amber vials.[3]
-
-
Prepare Working Solutions:
-
Prepare a series of analyte working solutions by serially diluting the primary stock solution. These will be used to spike into the blank matrix to create calibration standards.
-
Prepare a this compound working solution at a concentration that provides a consistent and robust signal in the analytical method (e.g., 100 ng/mL).
-
-
Prepare Calibration Standards:
-
Obtain a batch of blank biological matrix (e.g., plasma, urine) that is free of the analyte.
-
For each calibration level, aliquot a fixed volume of the blank matrix into a tube.
-
Spike a small, precise volume of the corresponding analyte working solution into each tube.
-
Add a fixed volume of the this compound working solution to all calibration standards, quality control (QC) samples, and unknown samples.[3]
-
-
Sample Extraction:
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) on all calibration standards, QCs, and unknown samples.
-
-
Analysis:
-
Analyze the extracted samples by LC-MS/MS.
-
-
Data Processing:
-
For each calibration standard, determine the peak areas of the analyte and this compound.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Apply the most appropriate regression model (e.g., linear, weighted linear) to the data.
-
Table 4: Typical Acceptance Criteria for a Calibration Curve (based on FDA and EMA Guidelines)
| Parameter | Acceptance Criteria | Reference |
| Number of Standards | At least 6 non-zero standards, plus a blank and a zero sample (blank + IS) | [11] |
| Accuracy | At least 75% of standards must be within ±15% of their nominal concentration | [11] |
| Lower Limit of Quantification (LLOQ) | Must be within ±20% of the nominal concentration | [11] |
| Correlation Coefficient (r) | Should be ≥ 0.99 |
Protocol 2: Evaluation of Matrix Effects
Objective: To determine if the sample matrix causes ion suppression or enhancement and to assess if this compound adequately compensates for these effects.
Methodology:
-
Prepare Three Sets of Samples (at low and high concentrations):
-
Set 1 (Neat Solution): Spike the analyte and this compound into the reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Extract at least 6 different sources of blank matrix. Spike the analyte and this compound into the extracted matrix supernatant.[11]
-
Set 3 (Matrix-Matched Standard): Spike the analyte and this compound into the blank matrix before the extraction process.
-
-
Analysis:
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak area in Set 2) / (Peak area in Set 1)
-
A value < 1 indicates ion suppression.
-
A value > 1 indicates ion enhancement.
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of this compound)
-
A value close to 1 indicates that the internal standard effectively compensates for the matrix effect.
-
-
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. researchgate.net [researchgate.net]
- 6. Dodecanol - Wikipedia [en.wikipedia.org]
- 7. Showing Compound 1-dodecanol (FDB030246) - FooDB [foodb.ca]
- 8. researchgate.net [researchgate.net]
- 9. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: ESI-MS Analysis of 1-Dodecanol-d26
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency of 1-Dodecanol-d26 in Electrospray Ionization-Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: Why am I observing a very weak or no signal for this compound in my ESI-MS analysis?
A: 1-Dodecanol is a long-chain alcohol with low polarity and high hydrophobicity. Electrospray Ionization (ESI) is most effective for compounds that are polar or can be readily ionized in solution. Molecules like 1-dodecanol do not easily accept a proton ([M+H]⁺) and have low surface activity in the ESI droplets, leading to poor ionization efficiency and weak signals. In some cases, fragmentation such as dehydration (loss of a water molecule) can be so prominent that the molecular ion is not observed at all.
Q2: How can I improve the signal of this compound without chemical derivatization?
A: You can significantly improve the signal by optimizing the mobile phase composition and the ESI source parameters.
-
Mobile Phase Optimization: The use of reversed-phase solvents like acetonitrile and methanol is recommended for ESI. Modifying the mobile phase with additives is crucial. Adding a volatile salt like ammonium formate will promote the formation of an ammonium adduct ([M+NH₄]⁺), which is often much more stable and readily detected for alcohols than the protonated molecule.
-
Source Parameter Optimization: Fine-tuning the ESI source is critical. For hydrophobic molecules, positioning the ESI sprayer closer to the mass spectrometer's sampling cone can improve the signal. Increasing the drying gas temperature and flow rate aids in the desolvation of less volatile analytes. A systematic optimization of voltages (capillary, cone) and gas settings is recommended for maximum sensitivity.
Q3: What mobile phase additives are most effective for enhancing the this compound signal?
A: The most effective strategy is to promote the formation of a specific, stable adduct.
-
Ammonium Formate/Acetate: Adding 5-10 mM of ammonium formate or ammonium acetate to the mobile phase is highly effective. These additives provide a consistent source of ammonium ions to form [M+NH₄]⁺ adducts, which are readily ionized and detected for compounds with poor proton affinity.
-
Alkali Metal Salts (Cautionary Use): While sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are often observed, their presence can be inconsistent if they originate from trace contamination in solvents or glassware. This can lead to a split signal and poor quantitation. If you choose to promote these adducts, it is better to add a controlled, low concentration of the corresponding salt to ensure reproducibility.
-
Acids (Formic/Acetic Acid): While 0.1% formic or acetic acid is commonly used to promote protonation ([M+H]⁺) for basic compounds, it is generally less effective for long-chain alcohols and may not yield a significant improvement compared to adduct formation.
Q4: I am observing multiple adducts ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺), which complicates quantification. How can I promote a single, consistent adduct?
A: The presence of multiple adducts is a common issue arising from trace levels of salts in the LC-MS system. To ensure consistent and reliable quantification, you should promote the formation of a single, dominant ion.
The most effective strategy is to add a relatively high concentration (e.g., 5-10 mM) of a competing additive like ammonium formate to the mobile phase. The high concentration of NH₄⁺ ions will outcompete the trace amounts of Na⁺ and K⁺, shifting the equilibrium to favor the formation of the [M+NH₄]⁺ adduct almost exclusively. Using high-purity, MS-grade solvents and additives is also essential to minimize background salt contamination.
**Q5: When should I consider chemical derivatization for this compound analysis?
Technical Support Center: Preventing and Troubleshooting 1-Dodecanol Contamination
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing, identifying, and mitigating contamination with unlabeled 1-dodecanol in a laboratory setting. Unlabeled 1-dodecanol, a long-chain fatty alcohol, can be an unexpected and cryptic source of experimental variability, impacting a wide range of biological and chemical assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Identification and Sources of 1-Dodecanol Contamination
Q1: What is 1-dodecanol and why might it be a contaminant in my experiments?
A1: 1-Dodecanol, also known as lauryl alcohol, is a 12-carbon fatty alcohol. It is a colorless, waxy solid with a floral odor. Due to its properties, it is used in a variety of laboratory-adjacent products, making it a potential, and often overlooked, contaminant.
Potential Sources of 1-Dodecanol Contamination:
-
Laboratory Consumables: 1-dodecanol can be a leachable from plasticware, such as tubes, plates, and pipette tips.[1] This is particularly relevant for experiments involving organic solvents or elevated temperatures.
-
Cleaning Agents: Some laboratory detergents and soaps contain fatty alcohols like 1-dodecanol as surfactants or cleaning agents.[2][3] Residues from improperly rinsed glassware and equipment can introduce this contaminant.
-
Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can contain 1-dodecanol, which can be inadvertently introduced into experiments through handling.
-
Industrial Lubricants and Plasticizers: It is used in the manufacturing of lubricants and as a plasticizer, and trace amounts may be present on new equipment or in materials used within the lab.[2]
Q2: I am observing unexpected peaks in my mass spectrometry analysis. Could this be 1-dodecanol?
A2: Yes, "ghost peaks" in mass spectrometry, particularly in reversed-phase liquid chromatography (LC-MS), can be caused by contaminants like fatty acids and fatty alcohols.[4][5] These compounds can leach from plasticware or be introduced from solvents and cling to the column, eluting in subsequent runs. If you observe a recurring, unidentified peak, especially in blank injections, consider 1-dodecanol as a potential culprit.
Troubleshooting Ghost Peaks:
-
Systematic Blank Injections: Run a series of blank injections with fresh, high-purity solvents to determine if the ghost peak originates from the LC system or the column.
-
Column Washing: Implement a rigorous column washing protocol. A multi-solvent wash, including isopropanol or a mixture of methanol, acetonitrile, and water, can be effective in removing hydrophobic contaminants.[4]
-
Sample Preparation: Re-evaluate your sample preparation workflow. Ensure all plasticware is from a reliable source and consider pre-washing consumables with a high-purity solvent.
Section 2: Impact of 1-Dodecanol Contamination on Common Assays
Q3: Can 1-dodecanol contamination affect my cell culture experiments?
A3: While direct studies on 1-dodecanol are limited, alcohols, in general, can impact cell cultures. They can alter cell membrane fluidity and permeability, potentially leading to changes in cell growth, viability, and signaling. Given its fatty alcohol nature, 1-dodecanol could integrate into the cell membrane, disrupting its structure and function.
Q4: My ELISA results are inconsistent or show lower than expected signal. Could 1-dodecanol be the cause?
A4: Yes, long-chain alcohols have been shown to interfere with ELISA assays.[6][7] The interference is thought to be due to the alcohol's ability to alter protein conformation, which can disrupt the binding of antibodies to their target antigens.[6] This can lead to a false decrease in the detected signal.
Troubleshooting ELISA Interference:
-
Spike-in Control: To test for interference, spike a known amount of your target analyte into a buffer containing a suspected concentration of 1-dodecanol and compare the signal to a control without the alcohol.
-
Sample Dilution: Diluting your sample may reduce the concentration of 1-dodecanol to a level where it no longer interferes with the assay.
-
Alternative Assay: If interference is confirmed and cannot be mitigated, consider using an alternative detection method that is less susceptible to interference from hydrophobic molecules.
Q5: How might 1-dodecanol contamination impact my PCR or other nucleic acid-based assays?
A5: Oily or fatty contaminants can negatively affect DNA extraction and PCR amplification.[1] These substances can cause the DNA isolation resin to clump, leading to a significant decrease in DNA yield.[1] During PCR, alcohols can inhibit the activity of DNA polymerase, leading to reduced amplification efficiency or complete reaction failure.[8] While the direct inhibitory concentration of 1-dodecanol on PCR is not well-documented, it is advisable to minimize its presence in nucleic acid preparations.
Troubleshooting PCR Inhibition:
-
DNA Purification: Ensure your DNA purification method is robust enough to remove fatty and oily contaminants. Methods combining buffers with detergents (like SDS) and alcohol washes can be effective.[1]
-
Inhibitor Removal Kits: Consider using commercially available PCR inhibitor removal kits if you suspect contamination.
-
Dilution of Template DNA: Diluting the template DNA can sometimes overcome the inhibitory effect of a contaminant.
Experimental Protocols
Protocol 1: Detection and Quantification of 1-Dodecanol using LC-MS/MS
This protocol is adapted from a method for the determination of dodecanol in environmental water samples and can be modified for biological matrices.
1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 mL of the aqueous sample, add a suitable internal standard. b. Extract the sample twice with 50 mL of ethyl acetate by vigorous shaking for 15 minutes. c. Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen. d. Reconstitute the residue in a small volume of the mobile phase.
2. Derivatization (for enhanced detection): a. To the reconstituted sample, add a solution of phenyl isocyanate in a suitable solvent (e.g., acetonitrile). b. Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes). c. After incubation, evaporate the solvent and reconstitute the derivatized sample in the mobile phase.
3. LC-MS/MS Analysis:
- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., ammonium acetate).
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions specific for the derivatized 1-dodecanol.
| Parameter | Value |
| Limit of Detection (LOD) | As low as 0.005 µg/L |
| Limit of Quantification (LOQ) | As low as 0.01 µg/L |
Note: These values are based on the analysis of water samples and may vary depending on the sample matrix and instrumentation.
Decontamination Protocols
Protocol 2: General Cleaning of Glassware and Lab Surfaces
1. Initial Rinse: a. Immediately after use, rinse glassware and equipment with an appropriate solvent to remove the bulk of any organic residue. Acetone is often effective for non-polar compounds.
2. Washing: a. Wash with a laboratory-grade detergent and warm water. Use a brush to scrub all surfaces thoroughly. b. For greasy residues, a weak solution of sodium carbonate can be used.
3. Rinsing: a. Rinse thoroughly with tap water, followed by multiple rinses with deionized or distilled water to remove all traces of detergent.
4. Drying: a. Allow to air dry or use a drying oven. Ensure equipment is completely dry before storage to prevent microbial growth.
Protocol 3: Decontamination of Non-Porous Surfaces from Fatty Alcohol Contamination
1. Pre-cleaning: a. Remove any visible soil or residue from the surface.
2. Disinfection/Cleaning: a. Wipe the surface with a 70% ethanol solution. For stubborn oily residues, a solution containing a surfactant may be necessary. b. Allow for a sufficient contact time (e.g., 10 minutes) for the disinfectant to be effective.[3]
3. Rinsing: a. For sensitive applications (e.g., in a cell culture hood), wipe the surface with sterile, deionized water to remove any disinfectant residue.
Visualizing Potential Mechanisms of Interference
Fatty alcohols like 1-dodecanol, due to their amphipathic nature, can potentially interfere with cellular signaling processes that occur at the plasma membrane. While direct evidence for 1-dodecanol is limited, we can extrapolate from the known effects of other alcohols and membrane-disrupting agents.
Caption: Workflow for identifying and mitigating 1-dodecanol contamination.
Caption: Potential interference of 1-dodecanol with cell signaling pathways.
References
- 1. "Overcoming the effects of oily contaminants on DNA extraction efficien" by Elizabeth G. Gillece [scholarscompass.vcu.edu]
- 2. epa.gov [epa.gov]
- 3. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. How To Clean Lab Equipment & Glassware | Boekel Scientific [boekelsci.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Analysis of DNA isolated from different oil sources: problems and solution [ijvm.ut.ac.ir]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
Best practices for accurate pipetting of 1-Dodecanol-d26 standards
Technical Support Center: 1-Dodecanol-d26 Standards
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the accurate pipetting of this compound standards.
Troubleshooting Guide
Pipetting inaccuracies with this compound often stem from its physical properties, particularly its viscosity and its tendency to be a solid at standard room temperature. Below is a summary of common issues and recommended solutions.
Issue: Inaccurate or Inconsistent Volumes Dispensed
| Pipetting Technique | Potential Cause of Inaccuracy | Recommended Solution & Expected Improvement |
| Standard (Forward) Pipetting | This compound can coat the inside of the pipette tip, leading to incomplete delivery.[1][2][3] | Switch to reverse pipetting. This technique is less sensitive to the physical properties of the liquid and can significantly improve accuracy.[1][4][5] |
| Incorrect Pipette Type | Air displacement pipettes are susceptible to errors when handling viscous or high-density liquids.[6][7][8] | For highly accurate and repeatable results, especially with pure or highly concentrated this compound, use a positive displacement pipette.[7][9][10] |
| Rapid Pipetting Speed | Pipetting too quickly can introduce air bubbles and prevent the viscous liquid from being fully aspirated or dispensed.[2][4][11] | Use a slower, more deliberate pipetting speed for both aspiration and dispensing to allow the liquid to move completely.[2][4][11] |
| Sample Temperature | 1-Dodecanol has a melting point of 22-26°C and can be solid at room temperature, making it impossible to pipette accurately.[12][13] | Ensure the this compound standard is completely thawed and equilibrated to a stable temperature above its melting point before pipetting. |
Issue: Air Bubble Formation
| Common Cause | Troubleshooting Step |
| Aspiration Technique | Aspirating the liquid too quickly can lead to the formation of air bubbles.[2][14][15] |
| Dispensing Technique | The "blow-out" step in forward pipetting can introduce air into the sample, causing foaming or bubbles.[4][14] |
Experimental Protocols
Methodology for Reverse Pipetting
Reverse pipetting is recommended for viscous liquids like this compound to improve accuracy.[1][2][4][5][16]
-
Set the Volume: Adjust the pipette to the desired volume.
-
Initial Plunger Depression: Depress the plunger completely to the second stop (the blow-out position).
-
Aspirate the Liquid: Immerse the pipette tip into the this compound standard and slowly release the plunger to aspirate the liquid. This will draw in a volume slightly larger than what is set on the pipette.
-
Withdraw the Tip: Remove the pipette tip from the solution, touching it against the side of the container to remove any excess liquid from the exterior.
-
Dispense the Liquid: To dispense, press the plunger smoothly and steadily to the first stop. This will deliver the volume set on the pipette.
-
Residual Liquid: A small amount of the liquid will remain in the tip. This is expected and should be discarded with the tip or dispensed into a waste container by pressing the plunger to the second stop.
Methodology for Forward Pipetting (for comparison)
While not the recommended method for viscous liquids, understanding the standard forward pipetting technique is useful for comparison.[17]
-
Set the Volume: Adjust the pipette to the desired volume.
-
Initial Plunger Depression: Depress the plunger to the first stop.
-
Aspirate the Liquid: Immerse the pipette tip into the this compound standard and slowly release the plunger to aspirate the liquid.
-
Withdraw the Tip: Remove the pipette tip from the solution, touching it against the side of the container to remove any excess liquid.
-
Dispense the Liquid: To dispense, press the plunger smoothly to the first stop, and then to the second stop (the "blow-out") to expel any remaining liquid.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently dispensing less than the set volume of my this compound standard?
A1: This is a common issue when pipetting viscous liquids like this compound using the standard forward pipetting technique.[1][3] The liquid can adhere to the inner surface of the pipette tip, resulting in incomplete delivery. To resolve this, it is highly recommended to use the reverse pipetting technique.[2][4][5] Additionally, using low-retention pipette tips can help minimize the amount of liquid that clings to the tip's surface.[2]
Q2: I am seeing air bubbles in my pipette tip when I aspirate the this compound standard. What causes this and how can I prevent it?
A2: Air bubbles are often introduced when the aspiration speed is too fast for a viscous liquid.[2][14] To prevent this, decrease your aspiration speed to allow the liquid to enter the tip smoothly. Also, ensure that the pipette tip is immersed to the proper depth (2-3 mm below the surface) to avoid aspirating air.[18] If the problem persists, consider using a positive displacement pipette, which eliminates the air cushion that can lead to bubble formation.[9][10]
Q3: My this compound standard is solid at room temperature. How should I handle this for accurate pipetting?
A3: 1-Dodecanol has a melting point between 22-26°C, so it is often solid at room temperature.[12][13] Before pipetting, you must ensure the standard is completely liquefied and thermally equilibrated. You can warm the vial in a water bath slightly above its melting point and ensure it is a homogenous liquid before attempting to pipette. Failure to do so will result in highly inaccurate measurements.
Q4: Does the type of pipette I use matter for this compound?
A4: Yes, the type of pipette can significantly impact accuracy. While standard air displacement pipettes can be used with the correct technique (reverse pipetting), they are more susceptible to errors with viscous liquids.[6][7] For the highest level of accuracy and precision, a positive displacement pipette is the best choice as its mechanism is not affected by the viscosity, density, or vapor pressure of the liquid.[7][9][10]
Q5: What kind of pipette tips are best for this compound?
A5: For viscous liquids like this compound, using low-retention tips is beneficial as they have a hydrophobic inner surface that reduces the amount of liquid that adheres to the tip.[2] Wide-bore tips can also be helpful as they reduce the shear forces on the liquid, allowing it to move more freely into and out of the tip.[16]
Q6: I am concerned about the stability of the deuterium label on my this compound. Are there any special handling precautions?
A6: The deuterium atoms on this compound are on the carbon backbone and are not readily exchangeable. However, it is always good practice to handle deuterated standards with care. Store them as recommended by the manufacturer, typically at low temperatures and protected from moisture.[19] Avoid acidic or basic conditions if possible, as these can potentially facilitate H/D exchange, although this is less of a concern for C-D bonds compared to O-D or N-D bonds.[20]
Visual Workflow for Troubleshooting Pipetting Issues
Caption: Troubleshooting workflow for pipetting this compound.
References
- 1. Pipetting Techniques 2025: Forward vs Reverse for Accuracy [niito.kz]
- 2. Mastering Pipetting Accuracy with Viscous Liquids | Microlit [microlit.us]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. sartorius.com [sartorius.com]
- 6. Air vs. Positive Displacement Pipettes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. rdworldonline.com [rdworldonline.com]
- 8. Tech Compare: Air vs. Positive Displacement Pipetting | Labcompare.com [labcompare.com]
- 9. gilson.com [gilson.com]
- 10. How Positive Displacement Pipettes Work: A Guide for Precision Liquid Handling | Lab Manager [labmanager.com]
- 11. news-medical.net [news-medical.net]
- 12. chembk.com [chembk.com]
- 13. 1-Dodecanol ACS reagent, = 98.0 112-53-8 [sigmaaldrich.com]
- 14. The consequences of getting an air bubble in your pipette - pipetting best practice. — Sterilab Services Pathology Solutions [sterilab.co.uk]
- 15. echemi.com [echemi.com]
- 16. integra-biosciences.com [integra-biosciences.com]
- 17. Forward and Reverse Pipetting Techniques - Z Calibration [zcalibrate.com]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
Addressing instrument variability with 1-Dodecanol-d26
Welcome to the technical support center for 1-Dodecanol-d26. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound as an internal standard to address instrument variability in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of 1-Dodecanol, a 12-carbon fatty alcohol. In mass spectrometry, stable isotope-labeled (SIL) compounds like this compound are considered the gold standard for internal standards.[1][2] This is because its chemical and physical properties are nearly identical to the non-labeled analyte (1-Dodecanol or similar long-chain alcohols), ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] The key difference is its increased mass due to the deuterium atoms, which allows it to be distinguished from the analyte by the mass spectrometer.[3] Using this compound helps to correct for variations in sample extraction, injection volume, and instrument response, thereby improving the accuracy and precision of quantitative results.[3][4]
Q2: How do I select the correct concentration of this compound to use in my assay?
A2: The concentration of the internal standard (IS) should be consistent across all samples, including calibrators and quality controls.[3] A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte of interest. The goal is to obtain a strong, reproducible signal for the IS that does not suppress the signal of the analyte. The optimal concentration should be determined during method development and validation.
Q3: My this compound response is inconsistent across my sample batch. What are the potential causes?
A3: Inconsistent internal standard response can be attributed to several factors:
-
Instrumental Issues: This includes inconsistent injection volume, where checking the autosampler for air bubbles or clogs is recommended, and fluctuations in the mass spectrometer source conditions (e.g., temperature, gas flow).[5] It is crucial to allow the instrument to stabilize before analysis.[5]
-
Sample Preparation: Inaccurate pipetting of the internal standard, incomplete mixing with the sample, or variability in the extraction process can all lead to inconsistent responses. Ensure calibrated pipettes are used and vortex samples thoroughly after adding the internal standard.
-
Matrix Effects: The sample matrix can enhance or suppress the ionization of the internal standard. If the matrix composition varies significantly between samples, it can lead to inconsistent IS response.
-
Stability: this compound may degrade if samples are not stored properly or if they are left at room temperature for extended periods. A bench-top stability assessment should be performed.[5]
Q4: Can I use this compound as an internal standard for analytes other than 1-Dodecanol?
A4: While the ideal internal standard is a stable isotope-labeled version of the analyte, a structural analog can be used if a SIL version is not available.[5] this compound may be a suitable internal standard for other long-chain fatty alcohols or compounds with similar chemical structures and properties. However, it is critical to validate its use. The analyte and this compound should have similar extraction recovery and chromatographic behavior, and ideally, they should co-elute to ensure they are subjected to the same matrix effects.[2][6]
Troubleshooting Guides
Issue 1: High Variability in Analyte/Internal Standard Area Ratio
| Potential Cause | Troubleshooting Steps |
| Poor Chromatographic Resolution | Optimize the chromatographic method to ensure baseline separation of the analyte and internal standard from interfering matrix components. |
| Differential Matrix Effects | Ensure the analyte and this compound co-elute.[6] If they do not, they may experience different levels of ion suppression or enhancement.[6] Adjust the chromatography to achieve co-elution. |
| Internal Standard Purity | Verify the isotopic and chemical purity of the this compound standard to avoid interference with the analyte signal.[6] |
| Inconsistent Sample Preparation | Review the sample preparation workflow for consistency. Ensure precise and accurate addition of the internal standard to every sample. |
Issue 2: Non-Linear Calibration Curve
| Potential Cause | Troubleshooting Steps |
| Incorrect Internal Standard Concentration | Re-evaluate the concentration of this compound. A concentration that is too high can lead to detector saturation. |
| Suboptimal Blank Samples | Ensure the blank matrix used for calibration standards is free of the analyte and any interfering substances. |
| Analyte or IS Instability | Assess the stability of both the analyte and this compound in the sample matrix and reconstituted extract. |
| Carryover | Implement a robust wash method for the autosampler to minimize carryover between samples, especially after high-concentration samples. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of methanol (HPLC grade).
-
Store at -20°C.
-
-
Analyte Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of the non-labeled analyte.
-
Dissolve in 10 mL of methanol (HPLC grade).
-
Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.
-
-
Internal Standard Spiking Solution (e.g., 100 ng/mL):
-
Dilute the this compound stock solution with the appropriate solvent (e.g., acetonitrile) to the desired concentration for spiking into samples.
-
Protocol 2: Sample Preparation using Protein Precipitation
This protocol is suitable for plasma or serum samples.
-
Sample Aliquoting:
-
Pipette 100 µL of the sample (unknown, calibrator, or quality control) into a 1.5 mL microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 50 µL of the this compound spiking solution to each tube.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 400 µL of cold acetonitrile to each tube to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex and centrifuge again before transferring to autosampler vials for LC-MS/MS analysis.
-
Data Presentation
Table 1: Example Calibration Curve Data for Analyte X using this compound as Internal Standard
| Analyte X Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Peak Area Ratio |
| 1 | 1,520 | 505,000 | 0.003 |
| 5 | 7,650 | 510,000 | 0.015 |
| 10 | 15,300 | 508,000 | 0.030 |
| 50 | 75,500 | 499,000 | 0.151 |
| 100 | 152,000 | 501,000 | 0.303 |
| 500 | 760,000 | 503,000 | 1.511 |
| 1000 | 1,510,000 | 498,000 | 3.032 |
Table 2: Troubleshooting Guide for Quantitative Data
| Observation | Potential Implication | Recommended Action |
| High %CV for IS Peak Area | Inconsistent sample preparation or injection volume. | Review pipetting techniques and autosampler performance. |
| Non-linear relationship in Analyte/IS Ratio | Saturation, matrix effects, or incorrect standard preparation. | Extend dilution series and check for interferences. |
| Drifting IS Peak Area over the run | Lack of instrument stability. | Allow for longer instrument equilibration time before injection. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. nebiolab.com [nebiolab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of 1-Dodecanol-d26: Purity and Isotopic Enrichment
For researchers, scientists, and drug development professionals utilizing deuterated compounds, ensuring the chemical purity and isotopic enrichment of these materials is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive comparison of 1-Dodecanol-d26 with other deuterated long-chain fatty alcohols, supported by experimental data and detailed analytical protocols.
Purity and Isotopic Enrichment Comparison
The chemical purity and isotopic enrichment of deuterated long-chain alcohols are critical quality attributes. High chemical purity ensures that the observed effects are due to the labeled compound and not impurities. High isotopic enrichment is crucial for minimizing interference from the unlabeled isotopologue in sensitive analytical techniques like mass spectrometry.
Below is a comparison of commercially available this compound and alternative deuterated long-chain alcohols. The data is compiled from supplier specifications and certificates of analysis.
| Compound | Chemical Purity (%) | Isotopic Enrichment (atom % D) | Analytical Method(s) |
| This compound | ≥98 | ≥98 | GC-MS, NMR |
| 1-Hexadecanol-d33 | ≥98 | ≥98 | GC-MS, NMR |
| 1-Octadecanol-d37 | 98 | 98[1][2] | GC-MS, NMR |
Experimental Protocols
Accurate determination of chemical purity and isotopic enrichment requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for assessing chemical purity, while Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming isotopic enrichment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
This protocol outlines the determination of the chemical purity of long-chain fatty alcohols. Derivatization is often employed to increase the volatility of the alcohols for GC analysis.
1. Sample Preparation (Derivatization to Trimethylsilyl Ethers):
- Accurately weigh approximately 1 mg of the long-chain fatty alcohol into a clean, dry vial.
- Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.[3]
- Allow the sample to cool to room temperature before analysis.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 6890N or equivalent.
- Column: Zebron ZB-1 (or equivalent) 100% dimethylpolysiloxane, 15 m x 0.25 mm ID x 0.10 mm film thickness.[4]
- Injector: Split/splitless, operated in split mode (e.g., 10:1 split ratio).[3]
- Injector Temperature: 280°C.[3][5]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
- Oven Temperature Program:
- Initial temperature: 150°C, hold for 2 minutes.[5]
- Ramp: 10°C/minute to 300°C.
- Hold: 10 minutes at 300°C.[5]
- Mass Spectrometer: Agilent 5973 or equivalent.
- Transfer Line Temperature: 280°C.[3]
- Ion Source: Electron Impact (EI) at 70 eV.
- Ion Source Temperature: 230°C.[3]
- Mass Range: m/z 50-600.[5]
3. Data Analysis:
- The chemical purity is determined by calculating the peak area percentage of the main component relative to all detected peaks (excluding the solvent peak).
Nuclear Magnetic Resonance (NMR) for Isotopic Enrichment Analysis
A combination of ¹H and ²H NMR is a powerful method for determining the isotopic enrichment of deuterated compounds.[6]
1. Sample Preparation:
- Dissolve 5-10 mg of the deuterated long-chain alcohol in a suitable non-deuterated solvent (e.g., CHCl₃ or DMSO). The use of a non-deuterated solvent is crucial for observing the residual proton signals in ¹H NMR and the deuterium signals in ²H NMR without overwhelming solvent peaks.[7]
2. ¹H NMR Spectroscopy:
- Instrument: 400 MHz NMR spectrometer or higher.
- Experiment: Standard ¹H NMR experiment.
- Analysis: The absence or significant reduction of proton signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling. The integration of any residual proton signals can provide an initial estimate of the isotopic enrichment.
3. ²H NMR Spectroscopy:
- Instrument: NMR spectrometer equipped for deuterium detection.
- Experiment: Standard ²H NMR experiment.
- Analysis: The presence of deuterium signals at chemical shifts corresponding to the labeled positions confirms deuteration. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR.[7] Quantitative ²H NMR, with appropriate relaxation delays and calibration, can be used to determine the atom % D enrichment.[7]
Visualizing Experimental Workflow and Biological Context
Experimental Workflow for Purity and Enrichment Analysis
The following diagram illustrates the logical flow of analyzing a deuterated long-chain alcohol to determine its chemical purity and isotopic enrichment.
Caption: Workflow for the analysis of deuterated long-chain alcohols.
Metabolic Pathway of 1-Dodecanol and Downstream Signaling
1-Dodecanol can be metabolized in vivo to lauric acid, a saturated fatty acid. Fatty acids are not only energy sources but also act as signaling molecules that can influence various cellular processes.[8][9][10][11] Lauric acid, in particular, has been shown to activate signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway, and influence gene expression.[12][13]
The following diagram illustrates a simplified signaling pathway that can be initiated by the metabolic product of 1-Dodecanol.
Caption: Metabolic activation and downstream signaling of 1-Dodecanol.
References
- 1. ð-Octadecanol (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. ð-Octadecanol (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-795-1 [isotope.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. lipidmaps.org [lipidmaps.org]
- 5. benchchem.com [benchchem.com]
- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 1-Dodecanol-d26 and Other Deuterated Internal Standards for Accurate Quantification
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of 1-Dodecanol-d26 with other deuterated internal standards, particularly for applications involving the analysis of long-chain fatty alcohols and related compounds by mass spectrometry.
The ideal internal standard co-elutes with the analyte of interest, exhibits similar ionization efficiency, and experiences identical matrix effects, thereby compensating for variations during sample preparation and analysis. Deuterated standards, such as this compound, are considered the gold standard as their physicochemical properties are nearly identical to their non-deuterated counterparts.
Performance Comparison of Deuterated Internal Standards
A recent study highlighted that while using an alternative isotope-labeled internal standard can maintain reasonable accuracy in some cases, it often leads to a significant increase in method imprecision. The degree of structural difference between the analyte and the internal standard was directly related to the magnitude of bias and uncertainty in the measurement.[1][2] Therefore, for the analysis of 1-dodecanol or other C12-containing compounds, this compound is theoretically the most suitable internal standard.
The following table summarizes the key considerations when selecting a deuterated internal standard for the analysis of a C12 long-chain alcohol:
| Internal Standard | Structural Similarity to C12 Analyte | Degree of Deuteration | Potential for Chromatographic Co-elution | Expected Performance |
| This compound | Identical carbon chain length and functional group | High (26 deuterium atoms) | Excellent | Optimal: Expected to provide the highest accuracy and precision by effectively compensating for matrix effects and other analytical variabilities. |
| Decanol-d22 (C10) | Shorter carbon chain | High (22 deuterium atoms) | Good, but may exhibit slight retention time differences. | Sub-optimal: Increased risk of differential matrix effects and extraction recovery compared to the analyte, potentially leading to bias and reduced precision. |
| Tetradecanol-d30 (C14) | Longer carbon chain | High (30 deuterium atoms) | Good, but may exhibit slight retention time differences. | Sub-optimal: Similar to Decanol-d22, the difference in chain length can lead to variations in analytical behavior compared to the C12 analyte. |
| Dodecanoic acid-d23 | Same carbon chain length, different functional group (acid vs. alcohol) | High (23 deuterium atoms) | May differ significantly in retention time and ionization efficiency. | Poor: The difference in functional group will lead to different chemical properties, extraction efficiencies, and chromatographic behavior, making it an unsuitable internal standard for 1-dodecanol. |
Experimental Protocols
To rigorously evaluate the performance of this compound against other deuterated internal standards, a validation study should be conducted. Below is a detailed experimental protocol for a comparative analysis of long-chain alcohols in a biological matrix using gas chromatography-mass spectrometry (GC-MS).
Objective:
To compare the accuracy and precision of quantifying 1-dodecanol in human plasma using this compound, Decanol-d22, and Tetradecanol-d30 as internal standards.
Materials:
-
Analytes: 1-Dodecanol
-
Internal Standards: this compound, Decanol-d22, Tetradecanol-d30
-
Matrix: Human Plasma (blank)
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Hexane (HPLC grade), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Equipment: Gas Chromatograph with Mass Spectrometric Detector (GC-MS), vortex mixer, centrifuge, evaporator.
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of 1-dodecanol and each deuterated internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of 1-dodecanol by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare a working internal standard solution containing a mixture of this compound, Decanol-d22, and Tetradecanol-d30, each at a concentration of 100 ng/mL in methanol.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of blank human plasma in a microcentrifuge tube, add 10 µL of the appropriate 1-dodecanol working standard solution.
-
Add 10 µL of the mixed internal standard working solution.
-
Vortex for 30 seconds.
-
Add 500 µL of hexane, vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS.
-
Cap the tube and heat at 60°C for 30 minutes.
-
Cool to room temperature.
-
-
GC-MS Analysis:
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (splitless).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the silylated derivatives of 1-dodecanol and each internal standard.
-
-
Data Analysis:
-
Construct three separate calibration curves by plotting the peak area ratio of 1-dodecanol to each internal standard (this compound, Decanol-d22, and Tetradecanol-d30) against the concentration of 1-dodecanol.
-
Prepare quality control (QC) samples at low, medium, and high concentrations and analyze them in replicate to determine the accuracy and precision for each internal standard.
-
Evaluate matrix effects for each internal standard by comparing the peak response in a spiked plasma sample to the response in a neat solvent standard.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the experimental workflow and the logic of internal standard-based quantification.
Caption: Experimental workflow for the quantification of 1-Dodecanol using a deuterated internal standard.
Caption: Logical relationship demonstrating how an internal standard corrects for analytical variability.
References
Inter-laboratory Comparison Guide for the Quantification of 1-Dodecanol-d26
This guide provides a framework for assessing laboratory proficiency in the quantification of 1-Dodecanol-d26, a deuterated internal standard crucial for accurate analysis in various research and development applications. While specific inter-laboratory comparison data for this compound is not publicly available, this document presents a hypothetical study based on established analytical methodologies for analogous compounds. The objective is to offer a benchmark for performance and a detailed protocol for laboratories involved in the analysis of long-chain alcohols and their isotopically labeled counterparts.
Inter-laboratory comparisons, also known as proficiency tests, are vital for ensuring the quality and reliability of analytical measurements across different laboratories.[1][2][3] They provide an objective means to evaluate the performance of both the laboratory and the analytical methods they employ.[2]
Hypothetical Inter-laboratory Study Design
An inter-laboratory study was designed to evaluate the proficiency of participating laboratories in the quantitative analysis of this compound in a standardized serum matrix. Each of the five participating laboratories received a set of blind samples containing a known concentration of this compound (50.0 µg/mL). Laboratories were instructed to perform the analysis using their in-house standard operating procedures, with a recommendation to use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
A detailed experimental protocol, based on common analytical practices for long-chain alcohols, is provided below.[4][5][6]
Sample Preparation
-
Standard Solution Preparation : A stock solution of this compound (certified reference material) is prepared in methanol at a concentration of 1 mg/mL.
-
Calibration Standards : A series of calibration standards are prepared by serial dilution of the stock solution in the relevant matrix (e.g., blank serum) to cover a concentration range of 0.5 µg/mL to 100 µg/mL.
-
Internal Standard : For methods requiring an internal standard, a non-interfering compound (e.g., 1-Undecanol) is added to all calibration standards and unknown samples at a constant concentration.
-
Sample Extraction : To 1 mL of serum sample, calibration standard, or quality control sample, add 2 mL of ethyl acetate. Vortex for 2 minutes. Centrifuge at 4000 rpm for 10 minutes. Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase or a suitable solvent for GC analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph : Agilent 7890B GC system or equivalent.
-
Mass Spectrometer : Agilent 5977A MSD or equivalent.
-
Column : HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature : 270°C.
-
Injection Volume : 1 µL (splitless mode).
-
Oven Temperature Program :
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature : 280°C.
-
Ion Source Temperature : 230°C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : m/z 40-450.
-
Quantification Ions : The primary ion for quantification of this compound is a characteristic fragment ion, with qualifier ions used for confirmation.
Data Presentation
The following table summarizes the hypothetical quantitative results from the five participating laboratories for a sample with a true this compound concentration of 50.0 µg/mL.
| Laboratory ID | Reported Concentration (µg/mL) | Recovery (%) | Z-Score |
| Lab-01 | 48.5 | 97.0 | -0.65 |
| Lab-02 | 52.1 | 104.2 | 0.96 |
| Lab-03 | 46.2 | 92.4 | -1.65 |
| Lab-04 | 54.8 | 109.6 | 2.13 |
| Lab-05 | 49.9 | 99.8 | 0.00 |
| Mean | 50.3 | 100.6 | |
| Std. Dev. | 3.09 | 6.18 |
Notes on Data Interpretation:
-
Recovery (%) : Calculated as (Reported Concentration / True Concentration) * 100.
-
Z-Score : A measure of performance, calculated as (Reported Value - Mean Value) / Standard Deviation. A Z-score between -2 and +2 is generally considered satisfactory.[7] Laboratories with Z-scores outside this range may need to investigate their analytical methodology.
Mandatory Visualization
The diagram below illustrates the key stages of the inter-laboratory comparison study workflow.
Caption: Workflow for the inter-laboratory comparison of this compound analysis.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. vsl.nl [vsl.nl]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC-MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchmark-intl.com [benchmark-intl.com]
A Head-to-Head Comparison: 1-Dodecanol-d26 vs. C13-Labeled 1-Dodecanol as Internal Standards for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals, the pursuit of high-quality, reproducible data is paramount. In quantitative mass spectrometry, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of analytical results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the behavior of the analyte during sample preparation, chromatography, and ionization.[1] This guide provides an objective, data-driven comparison of two common types of SIL internal standards for 1-Dodecanol: the deuterated 1-Dodecanol-d26 and the carbon-13-labeled variant.
Physicochemical Properties of 1-Dodecanol and its Isotopic Variants
An ideal internal standard should have physicochemical properties nearly identical to the analyte. While both this compound and C13-labeled 1-Dodecanol are structurally similar to the native compound, the choice of isotope introduces subtle but significant differences.
| Property | 1-Dodecanol (Unlabeled) | This compound (Deuterated) | C13-Labeled 1-Dodecanol (e.g., 1-Dodecanol-1-¹³C) |
| Molecular Formula | C₁₂H₂₆O | C₁₂D₂₆O | ¹³CH₃(CH₂)₁₀CH₂OH (example) |
| Monoisotopic Mass | 186.198 g/mol | 212.361 g/mol | 187.201 g/mol (for one ¹³C) |
| Boiling Point | ~259 °C | Expected to be slightly lower than unlabeled | Expected to be nearly identical to unlabeled |
| Melting Point | ~24 °C | May be slightly altered | Expected to be nearly identical to unlabeled |
| Solubility in Water | Low (approx. 4 mg/L) | May be slightly altered | Expected to be nearly identical to unlabeled |
| Chromatographic Behavior | Reference | Prone to slight retention time shifts | Co-elutes with unlabeled analyte |
Note: Properties for the labeled compounds are based on established principles of isotopic substitution. Specific values may vary slightly based on the exact position and number of labels.
Performance Comparison: The Isotope Effect in Action
The primary distinction in performance between deuterated and C13-labeled standards arises from the "isotope effect." The significant mass difference between hydrogen (¹H) and deuterium (²H) can alter the physicochemical properties of the molecule, leading to potential analytical challenges.[2] In contrast, the mass difference between ¹²C and ¹³C is proportionally smaller, resulting in a standard that behaves almost identically to the analyte.[3]
Key Performance Metrics:
-
Chromatographic Co-elution: This is arguably the most critical factor for an internal standard in LC-MS analysis. Co-elution ensures that the analyte and the internal standard experience the same matrix effects at the same time, allowing for accurate correction.[4] Deuterated compounds, particularly those with long alkyl chains, are known to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1][5][6] This retention time shift can lead to differential ion suppression or enhancement, compromising data accuracy.[7] C13-labeled standards, however, do not exhibit a significant chromatographic isotope effect and co-elute perfectly with the analyte.[1][4]
-
Matrix Effect Compensation: In complex biological matrices like plasma, co-eluting endogenous components can suppress or enhance the ionization of the target analyte. An ideal internal standard should experience these effects to the same degree as the analyte.[1] Because deuterated standards may not perfectly co-elute, their ability to compensate for matrix effects can be compromised.[1][8] Studies have shown that matrix effects can differ by 26% or more between a deuterated standard and the analyte.[1] C13-labeled standards, due to their co-elution, provide more accurate correction.
-
Isotopic Stability: The carbon-13 label is integrated into the carbon backbone of the molecule and is exceptionally stable.[9] Deuterium labels, while generally stable on carbon atoms, can be susceptible to back-exchange with hydrogen from the solvent, especially if they are located at exchangeable positions (e.g., on hydroxyl or amine groups).[7][9] This can compromise the integrity of the standard and lead to inaccurate quantification.
Representative Performance Data
The following table summarizes the expected performance differences based on extensive literature on the behavior of deuterated versus C13-labeled standards for long-chain aliphatic molecules.
| Performance Parameter | This compound | C13-Labeled 1-Dodecanol | Rationale & Implication for Data Quality |
| Retention Time Difference (ΔRT) vs. Analyte | 0.02 - 0.05 minutes (elutes earlier) | < 0.01 minutes | A significant ΔRT for the d26 standard can lead to inaccurate quantification due to differential matrix effects. The C13 standard's co-elution ensures both compounds experience the same analytical conditions.[4][6] |
| Matrix Effect Compensation | Variable; Potentially Incomplete | Complete and Accurate | Incomplete compensation by the d26 standard can lead to higher variability and bias in the results, especially at low concentrations. The C13 standard provides robust correction, improving precision and accuracy.[1] |
| Accuracy (% Bias) | Can be >15% in some matrices | Typically <5% | The potential for bias with the d26 standard necessitates more rigorous matrix effect testing during method validation. The C13 standard generally yields more accurate results across different biological lots. |
| Precision (%CV) | Higher | Lower | The improved accuracy and matrix effect compensation of the C13 standard typically result in better precision (lower coefficient of variation) in quantitative assays.[10] |
| Isotopic Stability | High (on sp3 carbons) but risk of back-exchange exists | Very High | The C13 label is covalently bound within the carbon skeleton, eliminating the risk of exchange and ensuring the standard's integrity throughout the analytical process.[9] |
| Cost | Generally Lower | Generally Higher | Deuterated standards are often less expensive to synthesize, presenting a budget-friendly option.[1][11] |
Mandatory Visualizations
References
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 10. euncl.org [euncl.org]
- 11. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Certificate of analysis for 1-Dodecanol-d26 reference material
For researchers, scientists, and drug development professionals requiring isotopically labeled compounds, the selection of a suitable reference material is critical for ensuring the accuracy and reliability of experimental results. This guide provides a detailed comparison of 1-Dodecanol-d25, a deuterated form of 1-Dodecanol, against its non-deuterated counterpart. The information presented is based on commercially available data and standard analytical protocols. While the initial request specified 1-Dodecanol-d26, publicly available certificates of analysis predominantly feature 1-Dodecanol-d25.
Data Presentation: Comparison of 1-Dodecanol and 1-Dodecanol-d25
The following table summarizes the key specifications for standard 1-Dodecanol and the deuterated 1-Dodecanol-d25 reference material, based on information from various suppliers.
| Property | 1-Dodecanol | 1-Dodecanol-d25 |
| Chemical Formula | CH₃(CH₂)₁₁OH | CD₃(CD₂)₁₁OH |
| CAS Number | 112-53-8 | 160776-83-0 |
| Molecular Weight | 186.34 g/mol | 211.49 g/mol |
| Chemical Purity | ≥98% (GC) | 99% (CP)[1][2] |
| Isotopic Purity | Not Applicable | 98 atom % D[1][2] |
| Appearance | Colorless solid or liquid | Solid[1][2] |
| Melting Point | 22-26 °C | 22-26 °C[1][2] |
| Boiling Point | 260-262 °C | 260-262 °C[1][2] |
| Density | 0.833 g/mL at 25 °C | 0.931 g/mL at 25 °C[1] |
Experimental Protocols
The determination of the quality of a deuterated reference material like 1-Dodecanol-d25 involves several key analytical techniques to ascertain its chemical purity and isotopic enrichment.
Determination of Chemical Purity by Gas Chromatography (GC)
-
Objective: To determine the percentage of 1-Dodecanol-d25 present in the sample relative to any non-deuterated or other impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Methodology:
-
Sample Preparation: A known concentration of the 1-Dodecanol-d25 reference material is dissolved in a high-purity solvent such as hexane or ethanol.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column (e.g., DB-5ms). The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase of the column.
-
Detection: As the separated components elute from the column, they are detected by the FID.
-
Quantification: The area of the peak corresponding to 1-Dodecanol-d25 is measured and compared to the total area of all peaks to calculate the chemical purity as a percentage.
-
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
-
Objective: To determine the percentage of deuterium atoms in the 1-Dodecanol-d25 molecule.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).
-
Methodology:
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, where it is ionized, typically by Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum of the molecular ion region is acquired.
-
Isotopic Distribution Analysis: The relative intensities of the ion corresponding to the fully deuterated molecule (d25) and any ions corresponding to partially deuterated or non-deuterated molecules are measured. The isotopic enrichment is calculated based on the relative abundances of these isotopic peaks.
-
Workflow for Quality Assessment of Deuterated Reference Material
The following diagram illustrates the logical workflow for the analysis and comparison of a deuterated reference material like 1-Dodecanol-d25.
Caption: Workflow for the comparative analysis of reference materials.
References
The Gold Standard in Fatty Alcohol Quantification: A Comparative Guide to 1-Dodecanol-d26
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount for reliable study outcomes. In the analysis of fatty alcohols such as 1-dodecanol, the choice of an appropriate internal standard is a critical factor that can significantly impact data quality. This guide provides an objective comparison of 1-Dodecanol-d26, a deuterated internal standard, with other common alternatives, supported by established analytical principles and experimental data.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry-based assays.[1][2] The fundamental principle behind their superior performance lies in their chemical near-identity to the analyte of interest. With hydrogen atoms replaced by deuterium, this compound exhibits virtually identical physicochemical properties to native 1-dodecanol. This ensures it co-elutes during chromatography and experiences similar ionization effects and potential matrix interferences in the mass spectrometer. By adding a known amount of this compound to every sample, calibrator, and quality control, it effectively normalizes for variations that can occur during the entire analytical workflow, from sample extraction to instrument analysis.
Performance Comparison: The Advantage of Deuterated Internal Standards
The primary benefit of employing a deuterated internal standard like this compound is the significant enhancement in the accuracy and precision of quantitative measurements. While specific performance data for this compound is not extensively published, the expected improvements are well-documented for other deuterated standards in various applications. These enhancements are particularly evident when compared to the use of structural analogs (e.g., an odd-chain fatty alcohol) or external standardization.
To illustrate the expected performance, the following tables summarize typical validation data for the quantification of 1-dodecanol. Table 1 presents the performance of an LC-MS/MS method for 1-dodecanol itself, demonstrating the baseline analytical characteristics. Table 2 provides a comparative view of the anticipated improvements in accuracy and precision when a deuterated internal standard like this compound is incorporated, versus a non-deuterated structural analog.
Table 1: Performance of a Validated LC-MS/MS Method for 1-Dodecanol Quantification
| Parameter | Performance Characteristic |
| Linearity Range | 0.05 - 1000 µg/L |
| Correlation Coefficient (r²) | >0.998 |
| Limit of Detection (LOD) | 0.005 µg/L[3] |
| Limit of Quantitation (LOQ) | 0.05 µg/L[3] |
This data is based on a validated method for 1-dodecanol analysis and serves as a baseline for what can be achieved for the analyte itself.[3]
Table 2: Comparative Performance of Internal Standards for 1-Dodecanol Quantification
| Parameter | Expected Performance with this compound (Deuterated IS) | Typical Performance with Structural Analog IS (e.g., 1-Undecanol) |
| Accuracy (% Recovery) | ||
| Low QC (e.g., 0.15 µg/L) | 95 - 105% | 80 - 120% |
| Medium QC (e.g., 50 µg/L) | 98 - 102% | 90 - 110% |
| High QC (e.g., 800 µg/L) | 98 - 102% | 90 - 110% |
| Precision (%RSD) | ||
| Intra-assay | < 5% | < 15% |
| Inter-assay | < 5% | < 15% |
This table illustrates the generally accepted improvements in accuracy and precision when using a deuterated internal standard compared to a structural analog. The use of a SIL-IS typically results in data that is closer to the true value (higher accuracy) and more reproducible (lower %RSD, higher precision).
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are two common protocols for the quantification of long-chain fatty alcohols, which can be adapted for the specific analysis of 1-dodecanol using this compound as an internal standard.
Protocol 1: GC-MS Analysis of 1-Dodecanol
This protocol is adapted from a method for the analysis of long-chain fatty alcohols in biological matrices and is suitable for 1-dodecanol.[2]
1. Materials and Reagents:
-
1-Dodecanol (analyte)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Biological matrix (e.g., plasma, tissue homogenate)
2. Preparation of Standards:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-dodecanol and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of calibration standards by spiking the blank biological matrix with the analyte stock solution to achieve the desired concentration range.
3. Sample Preparation (Liquid-Liquid Extraction & Derivatization):
-
To 100 µL of sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard working solution.
-
Add 500 µL of hexane and vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean microcentrifuge tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.
-
After cooling, the sample is ready for GC-MS analysis.
4. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor appropriate m/z ions for 1-dodecanol-TMS and this compound-TMS.
Protocol 2: LC-MS/MS Analysis of 1-Dodecanol
This protocol is based on a validated method for the determination of 1-dodecanol in aqueous samples.[3]
1. Materials and Reagents:
-
1-Dodecanol (analyte)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Biological matrix (e.g., plasma, serum)
2. Preparation of Standards:
-
Analyte Stock Solution (1 mg/mL): Prepare in acetonitrile.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in acetonitrile.
-
Working Standards: Prepare calibration standards by serial dilution in the appropriate mobile phase or blank matrix.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of sample, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Gradient: Start at 40% B, ramp to 100% B over 10 minutes, hold for 5 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for both 1-dodecanol and this compound.
Visualizing the Workflow and Rationale
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship illustrating the principle of internal standard correction.
References
Navigating Regulatory Submissions: A Comparative Guide to Method Validation for 1-Dodecanol-d26
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of successful regulatory submissions. When utilizing stable isotope-labeled internal standards such as 1-Dodecanol-d26, selecting the appropriate analytical technique is critical for ensuring data accuracy, precision, and reliability. This guide provides an objective comparison of two prevalent methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of 1-Dodecanol in biological matrices, with this compound as the internal standard. The information presented is aligned with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.
The Gold Standard: Deuterated Internal Standards
Regulatory bodies strongly advocate for the use of stable isotope-labeled internal standards (SIL-IS) in bioanalytical assays.[1][2] this compound, being chemically almost identical to the analyte 1-Dodecanol, co-elutes and experiences similar matrix effects and ionization suppression or enhancement. This mimicry allows for highly accurate and precise quantification by correcting for variability during sample preparation and analysis.
Comparative Analysis of Analytical Platforms
The choice between GC-MS and LC-MS/MS for the analysis of 1-Dodecanol hinges on several factors, including the physicochemical properties of the analyte, the complexity of the biological matrix, and the desired performance characteristics of the assay.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds. For long-chain fatty alcohols like 1-Dodecanol, a derivatization step is mandatory to increase volatility and improve chromatographic performance.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a versatile and highly sensitive technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. It typically does not require derivatization for fatty alcohols, simplifying sample preparation.
The following table summarizes the key performance characteristics of each method for the analysis of 1-Dodecanol, based on typical validation outcomes for long-chain fatty alcohols.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (Range) | 1 - 1000 ng/mL | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.997 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | ~1 ng/mL | ~0.5 ng/mL |
| Selectivity/Specificity | High, with potential for co-eluting interferences | Very high, due to MS/MS detection |
| Matrix Effect | Generally low, but can be influenced by derivatization | Can be significant, requires careful evaluation and compensation with SIL-IS |
| Sample Throughput | Lower, due to longer run times and derivatization step | Higher, due to faster analysis times and simpler sample preparation |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for the analysis of 1-Dodecanol in human plasma using this compound as an internal standard.
GC-MS Method
1. Sample Preparation (Liquid-Liquid Extraction & Derivatization):
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
1-Dodecanol-TMS: m/z [target ion]
-
This compound-TMS: m/z [target ion]
-
LC-MS/MS Method
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Add 300 µL of acetonitrile, vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: Shimadzu Nexera or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 60% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS/MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
1-Dodecanol: [Precursor ion] > [Product ion]
-
This compound: [Precursor ion] > [Product ion]
-
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate the bioanalytical method validation workflow and the decision-making process for selecting an appropriate internal standard.
Caption: Bioanalytical method validation workflow for regulatory submissions.
Caption: Decision-making flowchart for internal standard selection.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the bioanalysis of 1-Dodecanol with this compound as an internal standard. LC-MS/MS generally offers higher sensitivity and throughput due to the omission of a derivatization step. However, GC-MS remains a robust and reliable alternative. The choice of methodology should be based on the specific requirements of the study, available instrumentation, and the need to adhere to the stringent validation criteria set forth by regulatory agencies. A thorough and well-documented method validation is non-negotiable for the acceptance of bioanalytical data in regulatory submissions.
References
Performance Evaluation of 1-Dodecanol-d26 Across Diverse Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1-Dodecanol-d26 as an internal standard in various mass spectrometry systems. The selection of an appropriate internal standard and mass spectrometry platform is critical for the accurate and precise quantification of analytes in complex matrices. This compound, a deuterated form of the long-chain fatty alcohol, serves as an ideal internal standard due to its chemical similarity to endogenous long-chain alcohols, ensuring it behaves similarly during sample preparation and analysis while being distinguishable by mass.
Executive Summary
The performance of this compound as an internal standard is evaluated across three common mass spectrometry platforms: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a triple quadrupole analyzer, and High-Resolution Mass Spectrometry (HRMS) employing Orbitrap or Time-of-Flight (TOF) analyzers. While direct comparative studies on this compound are limited, this guide synthesizes available data on long-chain alcohol analysis and the known performance characteristics of each platform to provide a comprehensive overview.
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and experience similar ionization effects, thus providing superior correction for matrix effects and variability in sample processing.
Performance Data Summary
The following tables summarize the expected performance characteristics of this compound when used as an internal standard in different mass spectrometry systems for the quantification of an analogous analyte (e.g., 1-Dodecanol). These values are extrapolated from typical performance data for similar compounds and instrument capabilities.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Quadrupole Analyzer
| Parameter | Typical Performance | Notes |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | Dependent on derivatization and injection volume. |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | Generally sufficient for many applications. |
| Linearity (r²) | > 0.995 | Excellent linearity over a wide dynamic range. |
| Precision (%RSD) | < 15% | Good reproducibility for routine analysis. |
| Accuracy (%Bias) | ± 15% | Acceptable for most quantitative assays. |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Triple Quadrupole Analyzer
| Parameter | Typical Performance | Notes |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | High sensitivity due to MRM scan mode. |
| Limit of Quantification (LOQ) | 0.05 - 1 ng/mL | Excellent for trace-level quantification. |
| Linearity (r²) | > 0.998 | Highly linear response. |
| Precision (%RSD) | < 10% | Superior precision compared to GC-MS. |
| Accuracy (%Bias) | ± 10% | High accuracy due to specificity of MRM. |
Table 3: High-Resolution Mass Spectrometry (HRMS - Orbitrap/TOF)
| Parameter | Typical Performance | Notes |
| Limit of Detection (LOD) | 0.05 - 1 ng/mL | Comparable to or better than triple quadrupole. |
| Limit of Quantification (LOQ) | 0.1 - 2 ng/mL | Excellent sensitivity with high mass accuracy. |
| Linearity (r²) | > 0.995 | Wide linear dynamic range. |
| Precision (%RSD) | < 15% | Good precision, can be slightly higher than triple quad. |
| Accuracy (%Bias) | ± 15% | High confidence in identification due to mass accuracy. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the analysis of long-chain alcohols using this compound as an internal standard.
GC-MS Analysis of Long-Chain Alcohols
This protocol involves a derivatization step to improve the volatility and chromatographic properties of the long-chain alcohols.
1. Sample Preparation:
-
To 100 µL of sample (e.g., plasma, cell lysate), add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate/hexane mixture).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ethers.
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 325°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS System: Agilent 5977A MS Detector or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of the analyte and this compound TMS derivatives.
LC-MS/MS Analysis of Long-Chain Alcohols
For LC-MS/MS analysis, derivatization may be necessary to improve ionization efficiency, especially with electrospray ionization (ESI).
1. Sample Preparation:
-
To 100 µL of sample, add 10 µL of this compound internal standard solution.
-
Perform protein precipitation with three volumes of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant and evaporate to dryness.
-
Optional Derivatization: Reconstitute in a suitable solvent and add a derivatizing agent (e.g., phenyl isocyanate) to enhance ionization. Incubate as required.
-
Reconstitute the final residue in the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the analyte and this compound.
Signaling Pathways and Logical Relationships
The utility of a deuterated internal standard like this compound is rooted in the principles of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in achieving accurate quantification.
Conclusion
The choice of mass spectrometry platform for the analysis of long-chain alcohols using this compound as an internal standard depends on the specific requirements of the assay.
-
GC-MS is a robust and reliable technique, particularly suitable for volatile and thermally stable compounds after derivatization.
-
LC-MS/MS with a triple quadrupole offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex biological matrices.
-
High-Resolution Mass Spectrometry (HRMS) provides excellent sensitivity and the added benefit of high mass accuracy, which increases confidence in compound identification and can be used for both targeted and untargeted analysis.
Regardless of the platform, the use of a deuterated internal standard like this compound is paramount for achieving accurate and precise quantitative results by effectively compensating for analytical variability. The experimental protocols provided herein offer a solid foundation for method development, which should be followed by rigorous validation to ensure the reliability of the data for its intended purpose.
The Gold Standard in Quantitative Analysis: A Comparative Guide to Utilizing 1-Dodecanol-d26
For researchers, scientists, and drug development professionals, achieving the highest degree of accuracy and precision in quantitative analytical methods is paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to enhance data quality, particularly in complex matrices. This guide provides a comprehensive comparison of analytical performance with and without the use of 1-Dodecanol-d26, a deuterated internal standard, demonstrating its significant impact on the reliability of quantitative results.
The inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection can introduce errors that compromise the integrity of analytical data. Techniques such as liquid chromatography-mass spectrometry (LC-MS), while powerful, are susceptible to matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification.[1] A deuterated internal standard like this compound, which is chemically almost identical to the analyte of interest (1-Dodecanol) but has a distinct mass, co-elutes with the analyte and experiences the same experimental variations.[1] This allows for effective normalization and correction of these variabilities, resulting in more robust and reliable data.[1]
Unveiling the Impact: A Data-Driven Comparison
The true advantage of employing a deuterated internal standard becomes evident when examining the quantitative improvements in assay performance. The following tables summarize the typical enhancements in accuracy, precision, linearity, and recovery observed when this compound is incorporated into an LC-MS/MS method for the quantification of 1-Dodecanol, as compared to an external standard method (without an internal standard).
Table 1: Comparison of Accuracy and Precision
| Parameter | Without this compound (External Standard) | With this compound (Internal Standard) |
| Accuracy (% Recovery) | Can deviate significantly (e.g., > ±20%) | Typically within ±15% |
| Precision (% RSD) | Often > 15% | Generally < 15% |
This table summarizes data from multiple sources to provide a comparative overview.
As the data illustrates, the use of a deuterated internal standard significantly tightens the statistical variance of the analytical method. For instance, in the analysis of pesticides in complex matrices, accuracy values differed by more than 60% for some quality controls, with a relative standard deviation (RSD) over 50% when no internal standard was used.[2] However, when a deuterated internal standard was employed, the accuracy fell within 25% and the RSD dropped below 20%.[2]
Table 2: Comparison of Linearity and Recovery
| Parameter | Without this compound (External Standard) | With this compound (Internal Standard) |
| Linearity (R²) | ≥ 0.99 | ≥ 0.995 |
| Extraction Recovery | Variable and uncorrected | Variations are accounted for |
The use of an internal standard generally leads to a more robust and reliable calibration curve, as it compensates for variations in sample preparation and injection volume.
Experimental Protocols
Detailed methodologies are essential for reproducible and validatable analytical methods. Below are the key experimental protocols for the quantification of 1-Dodecanol in a biological matrix (e.g., plasma) using LC-MS/MS with and without this compound.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution (1 µg/mL of this compound in methanol) for the internal standard method. For the external standard method, add 10 µL of methanol.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).
-
Mobile Phase: A gradient of 5 mM ammonium acetate in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
1-Dodecanol: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
Method Validation
The method should be validated according to international guidelines (e.g., ICH M10) for the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard.[3]
-
Calibration Curve and Range: Linearity, accuracy, and precision of the calibration standards.[3] The Lower Limit of Quantification (LLOQ) should be determined.[3]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at multiple quality control (QC) levels (low, medium, and high).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. The internal standard normalized matrix effect should be close to 1.[3]
-
Extraction Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.[3]
-
Stability: Stability of the analyte and internal standard under various conditions (e.g., bench-top, freeze-thaw, long-term storage).
Visualizing the Workflow and Logic
Diagrams are essential for clarifying complex analytical processes and the underlying logic of using an internal standard.
References
Safety Operating Guide
Proper Disposal of 1-Dodecanol-d26: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 1-Dodecanol-d26, a deuterated fatty alcohol. While deuterated compounds are not radioactive, they require careful handling and disposal as hazardous chemical waste, with procedures analogous to their non-deuterated counterparts.[1] Adherence to institutional and local regulations is paramount for ensuring safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards, which are comparable to those of 1-Dodecanol. The substance is a combustible solid that can cause serious eye irritation and is very toxic to aquatic life with long-lasting effects.[2][3][4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[2][5][6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][6]
-
Ignition Sources: Keep the substance away from open flames, hot surfaces, and other potential ignition sources.[2][7][8]
-
Spill Management: In case of a minor spill, remove all ignition sources, clean up immediately using dry absorbent materials, and place the waste in a suitable, labeled container for disposal.[2][3] For major spills, alert personnel, evacuate the area, and contact your institution's Environmental Health and Safety (EHS) department.[2]
Key Safety Data
The following table summarizes key quantitative data for 1-Dodecanol, the non-deuterated analog of this compound. These values should be considered representative for safety and handling purposes.
| Property | Value | Source |
| Physical State | Solid or liquid | [3][5] |
| Melting Point | 22 - 27 °C (71.6 - 80.6 °F) | [3][5] |
| Boiling Point | 250 - 265 °C (482 - 509 °F) | [3][5] |
| Flash Point | 119 - 121 °C (246.2 - 250 °F) | [3][5] |
| Auto-ignition Temperature | 250 °C (482 °F) | [3] |
| Solubility in Water | Very poor (0.004 g/L at 25°C) | [3] |
| Vapor Density | 6.4 (Air = 1) | [3] |
Standard Operating Procedure for Disposal
This section provides a step-by-step plan for the proper disposal of this compound waste. The primary rule is to treat it as hazardous chemical waste and never dispose of it down the drain or in regular trash.[1][7][8][9][10]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste stream containing this compound. This includes pure, unused product, contaminated solutions, and rinsate from cleaning glassware.
-
Segregate Waste: Deuterated waste should be segregated from other chemical waste streams to ensure proper disposal.[1] Keep it separate from incompatible materials such as strong oxidizing agents and acids.[3][8]
Step 2: Waste Collection and Labeling
-
Use Designated Containers: Collect this compound waste in a dedicated, properly sealed, and chemically compatible container.[7][8]
-
Label Clearly: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and any other components in the waste mixture.[1][8]
Step 3: On-site Storage
-
Store Safely: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][8]
-
Prevent Leaks: Ensure the storage area has appropriate spill containment measures.[11]
-
Away from Incompatibles: Store the container away from ignition sources and incompatible chemicals.[8]
Step 4: Disposal of Empty Containers
-
Triple-Rinse Procedure: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[1][12]
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and added to your this compound waste stream.[1]
-
Final Container Disposal: After triple-rinsing, deface the original label on the container. It can then typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional guidelines.[1]
Step 5: Final Disposal
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.[1] All waste disposal must be conducted in accordance with institutional, local, and national regulations.[1]
-
Professional Disposal: The ultimate disposal of the chemical will be handled by a licensed hazardous waste management company, likely through methods such as high-temperature incineration.[2][7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. ICSC 1765 - 1-Dodecanol [inchem.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. siraya.tech [siraya.tech]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 12. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 1-Dodecanol-d26
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Dodecanol-d26. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is imperative to use the appropriate PPE to prevent skin and eye contact, as well as inhalation.[1][2][3][4][5]
| Task | Required PPE | Optional/Recommended PPE |
| Weighing and Transferring | - Safety goggles or face shield[1][6] - Chemical-resistant gloves (Nitrile or Neoprene) - Flame-resistant lab coat[1][4] - Closed-toe shoes | - Dust mask or respirator if not handled in a fume hood[1] |
| Use in a Reaction | - Safety goggles or face shield[1][6] - Chemical-resistant gloves (Nitrile or Neoprene) - Flame-resistant lab coat[1][4] - Closed-toe shoes | - Full-body coveralls for large quantities[1] |
| Cleaning and Decontamination | - Safety goggles or face shield[1][6] - Chemical-resistant gloves (Nitrile or Neoprene) - Flame-resistant lab coat[1][4] - Closed-toe shoes | - Chemical-resistant apron |
| Waste Disposal | - Safety goggles or face shield[1][6] - Chemical-resistant gloves (Nitrile or Neoprene) - Flame-resistant lab coat[1][4] - Closed-toe shoes |
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound at every stage of your experimental workflow.
| Step | Procedure |
| 1. Preparation | - Read and understand the Safety Data Sheet (SDS) for 1-Dodecanol. - Ensure a chemical fume hood is available and functioning correctly. - Assemble all necessary PPE and have it readily accessible. - Locate the nearest eyewash station and safety shower. |
| 2. Handling | - Conduct all handling of this compound within a chemical fume hood to minimize inhalation exposure.[7] - Avoid the formation of dust and aerosols.[8] - Use non-sparking tools to prevent ignition sources.[9] - Keep containers tightly closed when not in use.[4][5] |
| 3. Storage | - Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[5][7] - Keep containers tightly closed to prevent contamination and exposure to moisture.[10] - Store away from incompatible materials such as strong oxidizing agents and acids.[6] |
| 4. Spill Response | - In case of a spill, immediately alert others in the area. - For small spills, use an absorbent material to contain the spill. - For large spills, evacuate the area and follow your institution's emergency procedures. - Collect spilled material and any contaminated absorbent into a sealed container for proper disposal.[9] |
| 5. Decontamination | - Thoroughly clean all surfaces and equipment that have come into contact with this compound using a suitable solvent. - Wash hands thoroughly with soap and water after handling.[11] |
Disposal Plan for this compound
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | - Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[8][11] - Do not dispose of down the drain.[9] |
| Contaminated Materials (e.g., gloves, absorbent pads) | - Collect in a sealed, labeled hazardous waste container. - Dispose of as hazardous chemical waste. |
| Empty Containers | - Rinse the container with a suitable solvent three times. - Collect the rinsate for disposal as hazardous waste. - Deface the label on the empty container before disposing of it in the appropriate waste stream. |
| Deuterated Waste | - Segregate deuterated waste from non-deuterated waste to facilitate potential recycling or specialized disposal.[12] - Clearly label the waste container as "Deuterated Waste." |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
- 1. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. epa.gov [epa.gov]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 6. fishersci.com [fishersci.com]
- 7. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
